molecular formula C23H23N3O3 B15565615 MF 5137

MF 5137

Cat. No.: B15565615
M. Wt: 389.4 g/mol
InChI Key: LLVLMYRWABCVEU-UHFFFAOYSA-N
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Description

MF 5137 is a useful research compound. Its molecular formula is C23H23N3O3 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

6-amino-1-cyclopropyl-7-(3,4-dihydro-1H-isoquinolin-2-yl)-8-methyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C23H23N3O3/c1-13-20-17(22(27)18(23(28)29)12-26(20)16-6-7-16)10-19(24)21(13)25-9-8-14-4-2-3-5-15(14)11-25/h2-5,10,12,16H,6-9,11,24H2,1H3,(H,28,29)

InChI Key

LLVLMYRWABCVEU-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MF 5137 on Bacterial DNA Gyrase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MF 5137 belongs to the 6-aminoquinolone class of antibacterial agents, which are known to target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antimicrobial chemotherapy. This technical guide provides a comprehensive overview of the mechanism of action of compounds like this compound on bacterial DNA gyrase, including detailed experimental protocols and data presented for clarity and comparison. While specific quantitative data for this compound is not publicly available, this guide leverages data from structurally similar and potent 6-aminoquinolones to provide a representative understanding of its action. The antimicrobial activity of 6-aminoquinolones is directly linked to their ability to inhibit bacterial DNA gyrase[1].

Core Mechanism of Action: Inhibition of DNA Gyrase

DNA gyrase, a tetrameric enzyme composed of two GyrA and two GyrB subunits, introduces negative supercoils into bacterial DNA, a crucial process for relieving torsional stress during DNA replication and transcription. Quinolones, including the 6-aminoquinolone class to which this compound belongs, exert their bactericidal effect by interrupting the enzyme's catalytic cycle.

The primary mechanism involves the formation of a ternary complex between the quinolone, DNA gyrase, and the bacterial DNA. This complex stabilizes the transient double-strand break in the DNA that is a key intermediate in the gyrase catalytic cycle. By preventing the religation of this break, the drug effectively traps the enzyme on the DNA, leading to a cascade of events including the cessation of DNA replication and the generation of lethal double-strand breaks.

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Figure 1: Mechanism of DNA Gyrase Inhibition by this compound.

Quantitative Data on 6-Aminoquinolone Activity

While specific IC50 values for this compound are not available in the cited literature, the following tables summarize representative data for potent 6-aminoquinolone derivatives against bacterial DNA gyrase and topoisomerase IV, as well as their antibacterial activity (Minimum Inhibitory Concentration, MIC). This data provides a benchmark for the expected potency of this compound. The antibacterial activity of these compounds is a direct reflection of their ability to inhibit bacterial DNA gyrase[1].

Table 1: Representative Inhibitory Activity of Potent 6-Aminoquinolones against DNA Gyrase and Topoisomerase IV

Compound ClassTarget EnzymeOrganismIC50 (µg/mL)
Potent 6-AminoquinoloneDNA GyraseEnterococcus faecalis1.38 - 28.1
Potent 6-AminoquinoloneTopoisomerase IVEnterococcus faecalis1.42 - 19.1

Data synthesized from studies on various potent quinolones against Enterococcus faecalis enzymes[2].

Table 2: Representative Antibacterial Activity (MIC) of Potent 6-Aminoquinolones

Compound ClassBacterial SpeciesMIC (µg/mL)
Potent 6-AminoquinoloneStaphylococcus aureus0.05 - 0.78
Potent 6-AminoquinoloneStaphylococcus epidermidis0.1 - 1.56
Potent 6-AminoquinoloneEscherichia coli0.05 - 0.39
Potent 6-AminoquinolonePseudomonas aeruginosa0.78 - 6.25
Potent 6-AminoquinoloneEnterococcus faecalis0.2 - 3.12

This table presents a range of MIC values observed for various synthesized 6-aminoquinolones against different bacterial strains, providing an indication of their potential antibacterial spectrum.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of quinolone inhibitors on bacterial DNA gyrase.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. The inhibition of this activity is a primary indicator of a compound's effect on the enzyme.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL bovine serum albumin.

  • Substrate and Enzyme: To the reaction mixture, add 0.5 µg of relaxed pBR322 plasmid DNA and a predetermined amount of purified DNA gyrase (typically 1-2 units).

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO). A control reaction should be performed with the solvent alone.

  • Incubation: Incubate the reaction mixtures at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a solution of 1% SDS and 20 mM EDTA.

  • Analysis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose (B213101) gel. The gel is stained with ethidium (B1194527) bromide and visualized under UV light. The conversion of relaxed DNA to its supercoiled form is quantified to determine the inhibitory activity of the compound.

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Figure 2: Experimental Workflow for DNA Gyrase Supercoiling Assay.
DNA Gyrase Cleavage Assay

This assay directly measures the ability of a compound to stabilize the covalent DNA-gyrase complex, leading to an accumulation of cleaved DNA.

Protocol:

  • Reaction Setup: Prepare a reaction mixture similar to the supercoiling assay but often without ATP, containing relaxed or supercoiled plasmid DNA and purified DNA gyrase.

  • Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations.

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes to allow for the formation of the cleavage complex.

  • Complex Trapping: Add 0.2% SDS and 0.1 mg/mL proteinase K to the reaction. The SDS denatures the gyrase subunits that are not covalently attached to the DNA, while the proteinase K digests the covalently linked protein, leaving a double-strand break.

  • Analysis: The linearization of the plasmid DNA is assessed by agarose gel electrophoresis. An increase in the amount of linear DNA with increasing drug concentration indicates stabilization of the cleavage complex.

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Cleavage_Assay_Logic Gyrase_DNA_Complex Gyrase + DNA Cleavage_Complex Gyrase-DNA Cleavage Complex (Transient) Gyrase_DNA_Complex->Cleavage_Complex MF5137 This compound Cleavage_Complex->Gyrase_DNA_Complex Religation Stabilized_Complex Stabilized Ternary Complex Cleavage_Complex->Stabilized_Complex + this compound SDS_PK Add SDS and Proteinase K Stabilized_Complex->SDS_PK Linear_DNA Linear DNA Detected on Gel SDS_PK->Linear_DNA

Figure 3: Logical Flow of the DNA Gyrase Cleavage Assay.

Conclusion

References

Unveiling the Antibacterial Potential of MF 5137: A Technical Overview of the 6-Aminoquinolone Class

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the antibacterial spectrum of the 6-aminoquinolone class of compounds, to which MF 5137 belongs. While the specific quantitative data for this compound from its primary publication is not publicly accessible, this document synthesizes available information on related 6-aminoquinolones to provide a comprehensive overview of their antibacterial properties and the methodologies used for their evaluation.

The Antibacterial Profile of 6-Aminoquinolones

This compound is identified as a potent 6-aminoquinolone antibacterial agent. This class of compounds is characterized by an amino group at the C-6 position of the quinolone nucleus, a structural feature that influences their antibacterial efficacy. Research on various 6-aminoquinolone derivatives has demonstrated a broad spectrum of activity, particularly against Gram-positive and Gram-negative bacteria. The primary mechanism of action for quinolones involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair, ultimately leading to bacterial cell death.

Summary of In Vitro Antibacterial Activity of 6-Aminoquinolone Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for various 6-aminoquinolone derivatives against a panel of clinically relevant bacteria. It is crucial to note that these values represent the general activity of the compound class and are not specific to this compound.

Bacterial SpeciesType6-Aminoquinolone DerivativeMIC (µg/mL)
Staphylococcus aureusGram-PositiveDerivative 18gGeometric Mean: 0.76
Gram-Positive Bacteria (General)Gram-PositiveDerivative 38gGeometric Mean: 0.66
Gram-Negative Bacteria (General)Gram-NegativeDerivative 18gGeometric Mean: 0.45
Pseudomonas aeruginosaGram-NegativeGeneral ObservationExcluded from high activity

Data synthesized from studies on 6-aminoquinolone derivatives by Cecchetti et al. (1995).[1]

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The following protocol outlines a standard broth microdilution method for determining the MIC of a novel antibacterial agent, a technique commonly employed in the evaluation of 6-aminoquinolones.

1. Preparation of Materials:

  • Bacterial Strains: Pure, overnight cultures of test organisms.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antibacterial Agent: Stock solution of the 6-aminoquinolone in a suitable solvent (e.g., DMSO).

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

  • Aseptically transfer several colonies of the test bacterium into sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

3. Assay Procedure:

  • Perform serial two-fold dilutions of the antibacterial agent in CAMHB directly in the 96-well microtiter plate.

  • Inoculate each well with the prepared bacterial suspension.

  • Include a positive control (bacteria and broth, no drug) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

4. Data Analysis:

  • The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.

Visualizing Experimental and Logical Frameworks

To further elucidate the processes involved in antibacterial evaluation, the following diagrams, generated using Graphviz, illustrate the experimental workflow for MIC determination and the logical pathway of the quinolone mechanism of action.

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_results Results start Start culture Bacterial Culture Preparation start->culture compound Compound Stock Solution start->compound media Growth Media Preparation start->media inoculation Inoculation of Microplates culture->inoculation dilution Serial Dilution of Compound compound->dilution media->dilution dilution->inoculation incubation Incubation at 37°C inoculation->incubation reading Visual/Spectrophotometric Reading incubation->reading mic MIC Determination reading->mic end End mic->end signaling_pathway 6-Aminoquinolone 6-Aminoquinolone Bacterial DNA Gyrase Bacterial DNA Gyrase 6-Aminoquinolone->Bacterial DNA Gyrase Binds to & Inhibits Inhibition of DNA Synthesis Inhibition of DNA Synthesis DNA Supercoiling & Replication DNA Supercoiling & Replication Bacterial DNA Gyrase->DNA Supercoiling & Replication Essential for Bacterial DNA Gyrase->Inhibition of DNA Synthesis Inhibition leads to Bacterial Cell Death Bacterial Cell Death Inhibition of DNA Synthesis->Bacterial Cell Death

References

In-depth Technical Guide: The Novel Fluoroquinolone Antibiotic MF 5137

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MF 5137 is a novel 6-aminoquinolone, a subclass of fluoroquinolone antibiotics, that has demonstrated potent antibacterial activity. This technical guide provides a comprehensive overview of the available scientific information on this compound, with a focus on its mechanism of action, in vitro activity, and the experimental methodologies used for its evaluation. Due to the limited availability of recent and detailed public data on this compound, this guide synthesizes foundational knowledge on fluoroquinolones with the specific, albeit limited, information available for this compound.

Introduction to Fluoroquinolones and this compound

Fluoroquinolones are a critically important class of synthetic broad-spectrum antibacterial agents. Their mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are vital for DNA replication, transcription, repair, and recombination. By targeting these enzymes, fluoroquinolones induce bactericidal effects against a wide range of Gram-positive and Gram-negative bacteria.

This compound is distinguished as a 6-aminoquinolone, a structural modification within the quinolone class that influences its antibacterial spectrum and potency. Early research has identified this compound as a potent antibacterial agent, though detailed contemporary studies are scarce in publicly accessible literature.

Mechanism of Action

The primary mechanism of action for fluoroquinolones, including presumably this compound, is the disruption of bacterial DNA synthesis through the inhibition of topoisomerase II enzymes.

  • DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.

  • Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the decatenation of daughter chromosomes following DNA replication, allowing for proper cell division.

The binding of fluoroquinolones to the enzyme-DNA complex stabilizes it, leading to a cessation of DNA replication and the generation of double-strand DNA breaks, which ultimately results in bacterial cell death.

Signaling Pathway of Fluoroquinolone Action

Fluoroquinolone_Mechanism MF5137 This compound (Fluoroquinolone) TargetEnzymes Bacterial Topoisomerase II (DNA Gyrase / Topoisomerase IV) MF5137->TargetEnzymes Inhibition DNA_Complex Enzyme-DNA Complex Stabilization TargetEnzymes->DNA_Complex ReplicationFork Blocked Replication Fork DNA_Complex->ReplicationFork DSBs Double-Strand DNA Breaks ReplicationFork->DSBs CellDeath Bacterial Cell Death DSBs->CellDeath

Caption: Mechanism of action of this compound.

In Vitro Activity

Detailed quantitative data on the in vitro activity of this compound is not widely available in recent literature. The primary source of this information appears to be a 1995 publication, "In vitro activity of this compound, a new potent 6-aminoquinolone" by Wise R, et al., published in Drugs. Unfortunately, the full text of this article, which would contain specific Minimum Inhibitory Concentration (MIC) data, is not readily accessible through open-access channels.

For the purpose of this guide, a generalized table structure for presenting such data is provided below. Should the specific MIC values for this compound become available, they can be populated into this format for clear comparison.

Table 1: Hypothetical In Vitro Activity of this compound (MIC in µg/mL)
Bacterial SpeciesTypeThis compound MIC RangeComparator Agent MIC Range
Staphylococcus aureusGram-positiveData not foundData not found
Streptococcus pneumoniaeGram-positiveData not foundData not found
Escherichia coliGram-negativeData not foundData not found
Pseudomonas aeruginosaGram-negativeData not foundData not found
Haemophilus influenzaeGram-negativeData not foundData not found

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of novel antibiotics. These represent the standard procedures that would have likely been used to assess the in vitro activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an overnight incubation.

Protocol: Broth Microdilution Method

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial strains are cultured on an appropriate agar (B569324) medium for 18-24 hours. Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the naked eye.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start PrepareStock Prepare this compound Stock Solution Start->PrepareStock SerialDilution Perform Serial Dilutions in Microtiter Plate PrepareStock->SerialDilution Inoculate Inoculate Microtiter Plate SerialDilution->Inoculate PrepareInoculum Prepare Bacterial Inoculum (0.5 McFarland) PrepareInoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate ReadResults Read MIC (Lowest concentration with no visible growth) Incubate->ReadResults End End ReadResults->End

Caption: Workflow for MIC determination.

In Vivo Efficacy, Pharmacokinetics, and Safety

There is a significant lack of publicly available data regarding the in vivo efficacy, pharmacokinetic profile (absorption, distribution, metabolism, and excretion), and safety (toxicology) of this compound. For a comprehensive evaluation of any new antibiotic, these studies are crucial.

  • In Vivo Efficacy: Typically assessed in animal models of infection (e.g., murine thigh infection model, sepsis model) to determine the effective dose and therapeutic window.

  • Pharmacokinetics: Animal studies are used to determine key parameters such as bioavailability, half-life, and tissue distribution.

  • Safety Profile: Preclinical toxicology studies in animal models are conducted to identify potential adverse effects and establish a safety margin.

Conclusion

This compound is a potent 6-aminoquinolone antibiotic based on early research. However, a comprehensive understanding of its full potential is hampered by the limited availability of detailed and recent scientific data in the public domain. The foundational information on its presumed mechanism of action and the standard protocols for its evaluation provide a framework for understanding its properties. Further research and the publication of detailed studies would be necessary to fully elucidate the therapeutic potential of this compound in the context of modern antibacterial drug development.

An In-Depth Technical Guide to the Bacterial Target Specificity of MF 5137

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MF 5137 is a potent antibacterial agent belonging to the 6-aminoquinolone class of antibiotics. This document provides a comprehensive overview of its target specificity in bacteria, focusing on its mechanism of action, in vitro activity against a range of bacterial pathogens, and the experimental protocols utilized for its evaluation. The primary molecular target of this compound is bacterial type IIA topoisomerases, specifically DNA gyrase and, by extension, topoisomerase IV. By inhibiting these essential enzymes, this compound disrupts DNA replication and repair, leading to bacterial cell death. This guide consolidates available quantitative data, details relevant experimental methodologies, and presents visual representations of the underlying molecular mechanisms and experimental workflows to support further research and development efforts in the field of antibacterial drug discovery.

Core Mechanism of Action: Targeting Bacterial DNA Gyrase

This compound, as a member of the quinolone family, exerts its antibacterial effect by targeting and inhibiting bacterial type IIA topoisomerases. The primary target in many bacteria, particularly Gram-negative species, is DNA gyrase. In other bacteria, such as some Gram-positive species, topoisomerase IV can be the primary target or a secondary target. These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

DNA gyrase introduces negative supercoils into bacterial DNA, a process necessary for the initiation of replication and for relieving the torsional stress that arises during DNA unwinding. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrA subunits are responsible for DNA breakage and reunion, while the GyrB subunits possess ATPase activity, providing the energy for the supercoiling reaction.

This compound and other quinolones bind to the complex of DNA gyrase and DNA, stabilizing the transient double-strand break. This "cleavable complex" prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, cessation of DNA replication, and ultimately, cell death.

cluster_bacterium Bacterial Cell MF_5137 This compound DNA_Gyrase_DNA_Complex DNA Gyrase-DNA Complex MF_5137->DNA_Gyrase_DNA_Complex Binds to Cleavable_Complex Stabilized Cleavable Complex DNA_Gyrase_DNA_Complex->Cleavable_Complex Forms DS_Breaks Double-Strand DNA Breaks Cleavable_Complex->DS_Breaks Leads to Replication_Inhibition Inhibition of DNA Replication DS_Breaks->Replication_Inhibition Cell_Death Bacterial Cell Death Replication_Inhibition->Cell_Death Start Start Prepare_Drug Prepare serial dilutions of this compound Start->Prepare_Drug Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Inoculate Inoculate drug dilutions with bacteria Prepare_Drug->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for visible bacterial growth Incubate->Observe Determine_MIC Determine MIC (lowest concentration with no growth) Observe->Determine_MIC End End Determine_MIC->End Start Start Reaction_Mix Prepare reaction mixture: - Relaxed plasmid DNA - DNA Gyrase - ATP - Assay Buffer Start->Reaction_Mix Add_Inhibitor Add varying concentrations of this compound Reaction_Mix->Add_Inhibitor Incubate_37 Incubate at 37°C Add_Inhibitor->Incubate_37 Stop_Reaction Stop reaction (e.g., with SDS/proteinase K) Incubate_37->Stop_Reaction Agarose_Gel Analyze DNA topology by agarose gel electrophoresis Stop_Reaction->Agarose_Gel Visualize Visualize DNA bands (e.g., with ethidium (B1194527) bromide) Agarose_Gel->Visualize Determine_IC50 Determine IC50 (concentration for 50% inhibition of supercoiling) Visualize->Determine_IC50 End End Determine_IC50->End

CAS number and molecular weight of MF 5137

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 6-aminoquinolone antibacterial agent MF 5137, including its chemical properties, mechanism of action, and relevant experimental protocols.

Chemical Properties of this compound

PropertyValue
CAS Number 148927-23-5
Molecular Formula C23H23N3O3
Molecular Weight 389.45 g/mol
Class 6-Aminoquinolone

Mechanism of Action

This compound, as a member of the quinolone class of antibiotics, exerts its antibacterial effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication and transcription.

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, a process necessary for the initiation of replication.

  • Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the primary target and is responsible for decatenating interlinked daughter chromosomes following replication.

By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks. This disruption of DNA integrity triggers a cascade of events, ultimately leading to bacterial cell death.

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell MF_5137 This compound DNA_Gyrase DNA Gyrase (Gram-negative) MF_5137->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) MF_5137->Topo_IV Inhibits Replication_Fork DNA Replication Fork DNA_Gyrase->Replication_Fork Relaxes DNA supercoils DSB Double-Strand DNA Breaks DNA_Gyrase->DSB Stabilizes cleavage complex Topo_IV->Replication_Fork Decatenates daughter chromosomes Topo_IV->DSB Stabilizes cleavage complex Cell_Death Bacterial Cell Death DSB->Cell_Death Induces

Mechanism of action of this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The in vitro antibacterial activity of this compound can be determined using the broth microdilution method. This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar (B569324) plate and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the serially diluted this compound.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.

DNA Gyrase Inhibition Assay

This assay measures the ability of this compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed circular DNA (e.g., pBR322)

  • ATP

  • Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine)

  • This compound

  • Agarose (B213101) gel electrophoresis system

Procedure:

  • Set up reaction mixtures containing the assay buffer, relaxed DNA, and ATP.

  • Add varying concentrations of this compound to the reaction mixtures.

  • Initiate the reaction by adding DNA gyrase.

  • Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding a stop buffer (containing SDS and EDTA).

  • Analyze the DNA topology by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control without the inhibitor.

Topoisomerase IV Inhibition Assay

This assay measures the ability of this compound to inhibit the decatenation activity of topoisomerase IV.

Materials:

  • Purified bacterial topoisomerase IV

  • Catenated kinetoplast DNA (kDNA)

  • ATP

  • Assay buffer

  • This compound

  • Agarose gel electrophoresis system

Procedure:

  • Set up reaction mixtures containing the assay buffer, kDNA, and ATP.

  • Add varying concentrations of this compound to the reaction mixtures.

  • Initiate the reaction by adding topoisomerase IV.

  • Incubate the reactions at 37°C for a specified time.

  • Stop the reaction and analyze the products by agarose gel electrophoresis. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and the persistence of the high-molecular-weight kDNA network.

Experimental Workflow

Experimental_Workflow Start Start: Evaluate Antibacterial Activity of this compound MIC_Assay Perform Broth Microdilution MIC Assay Start->MIC_Assay Target_Assays Perform Target-Based Assays MIC_Assay->Target_Assays Gyrase_Assay DNA Gyrase Inhibition Assay Target_Assays->Gyrase_Assay TopoIV_Assay Topoisomerase IV Inhibition Assay Target_Assays->TopoIV_Assay Analyze_Results Analyze and Interpret Data Gyrase_Assay->Analyze_Results TopoIV_Assay->Analyze_Results End End: Determine Potency and Mechanism of Action Analyze_Results->End

Workflow for in vitro evaluation.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are representative and may require optimization for specific laboratory conditions and bacterial strains.

The Biological and Pharmacological Profile of MF 5137: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

MF 5137 is identified as a potent 6-aminoquinolone with in-vitro antibacterial activity. As a member of the quinolone class of antibiotics, its primary role is as an anti-infective agent targeting bacteria. While detailed public information on this compound is scarce, its classification allows for an inferred understanding of its likely biological and pharmacological characteristics, drawing parallels with other well-studied quinolones like ciprofloxacin (B1669076) and rufloxacin.

Inferred Mechanism of Action

Quinolone antibiotics typically exert their antibacterial effects by targeting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, quinolones disrupt essential cellular processes, leading to bacterial cell death. It is highly probable that this compound shares this fundamental mechanism of action.

The logical relationship of this pathway can be visualized as follows:

This compound This compound Bacterial DNA Gyrase Bacterial DNA Gyrase This compound->Bacterial DNA Gyrase Inhibits Topoisomerase IV Topoisomerase IV This compound->Topoisomerase IV Inhibits DNA Replication & Repair DNA Replication & Repair Bacterial DNA Gyrase->DNA Replication & Repair Essential for Topoisomerase IV->DNA Replication & Repair Essential for Bacterial Cell Death Bacterial Cell Death DNA Replication & Repair->Bacterial Cell Death Disruption leads to

Inferred Mechanism of Action for this compound

Anticipated Antibacterial Spectrum

Based on its classification as a quinolone, this compound is expected to exhibit activity against a range of bacteria. However, without specific data, the breadth of its spectrum (i.e., its effectiveness against Gram-positive and Gram-negative bacteria) remains speculative.

Quantitative Data and Experimental Protocols

Currently, there is a notable absence of publicly available quantitative data for this compound. Key metrics such as the half-maximal inhibitory concentration (IC50), minimum inhibitory concentration (MIC), and other pharmacokinetic/pharmacodynamic parameters have not been detailed in accessible literature. Similarly, specific experimental protocols for the in-vitro assays used to characterize this compound are not available.

For researchers and drug development professionals seeking to work with or investigate this compound, a typical experimental workflow to determine its biological and pharmacological profile would involve a series of established assays.

A generalized workflow for such an investigation is outlined below:

General Experimental Workflow for Antibacterial Drug Discovery

Disclaimer: Due to the limited availability of public information on this compound, this guide is based on inferences from its classification as a 6-aminoquinolone. For detailed and specific data, it is recommended to consult specialized chemical and pharmacological databases or contact the original researchers.

Methodological & Application

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for MF 5137

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MF 5137 is identified as a potent 6-aminoquinolone, a class of synthetic antibacterial agents. Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in the assessment of a new antimicrobial agent. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. This application note provides a detailed protocol for determining the MIC of this compound against various bacterial strains using the broth microdilution method, in accordance with established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4]

This standardized procedure is essential for the reliable evaluation of the in vitro activity of this compound, providing foundational data for further preclinical and clinical development. The results can be used to compare the potency of this compound to existing antibiotics and to screen for activity against a broad spectrum of bacterial pathogens.

Principle of the Assay

The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are visually inspected or read with a spectrophotometer to determine the lowest concentration of this compound that prevents visible turbidity or growth. This concentration is reported as the MIC value.[5]

Data Presentation

The quantitative results of the MIC assay should be summarized in a clear and structured table to facilitate comparison of this compound's activity against different bacterial strains.

Table 1: Example MIC Values of this compound Against Representative Bacterial Strains

Bacterial StrainATCC® NumberGram StainThis compound MIC (µg/mL)Comparator Agent MIC (µg/mL)
Staphylococcus aureus29213PositiveCiprofloxacin
Escherichia coli25922NegativeCiprofloxacin
Pseudomonas aeruginosa27853NegativeCiprofloxacin
Enterococcus faecalis29212PositiveCiprofloxacin
Streptococcus pneumoniae49619PositiveCiprofloxacin

Note: This table is a template. Actual MIC values need to be determined experimentally.

Experimental Protocol

This protocol is based on the CLSI guidelines for broth microdilution susceptibility testing.

Materials and Equipment
  • This compound (powder form)

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., from ATCC)

  • Spectrophotometer or McFarland turbidity standards

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile, disposable tips

  • Sterile reservoirs

Procedure

1. Preparation of this compound Stock Solution

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the powder in a suitable solvent (e.g., sterile deionized water, DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

  • The stock solution should be prepared fresh on the day of the experiment or stored under validated conditions.

2. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL. This can be done by adding more bacteria or sterile saline/broth.

  • Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Broth Microdilution Assay

  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Add 100 µL of the this compound working stock solution to well 1.

  • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. This will result in a range of this compound concentrations.

  • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).

  • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. This will bring the final volume in these wells to 100 µL.

  • Add 50 µL of sterile CAMHB to well 12.

  • Seal the plate with a lid or adhesive sealer and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results

  • After incubation, visually inspect the microtiter plate for turbidity. A small mirror may be used to facilitate viewing the bottom of the wells.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

  • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

  • Alternatively, the plate can be read using a microplate reader at 600 nm.

Quality Control

Quality control should be performed each time the assay is run using reference strains with known MIC values for a comparator agent (e.g., Ciprofloxacin). The results should fall within the established acceptable ranges.

Visualizations

Experimental Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Standardized Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_plate Visually Inspect or Read Plate for Turbidity incubation->read_plate determine_mic Determine MIC (Lowest Concentration with No Growth) read_plate->determine_mic data_analysis data_analysis determine_mic->data_analysis Record and Analyze Data

Caption: Workflow for the broth microdilution MIC assay.

Hypothetical Signaling Pathway Inhibition by a Quinolone

Quinolone_Mechanism cluster_bacterium Bacterial Cell dna_gyrase DNA Gyrase (Topoisomerase II) dna_replication DNA Replication dna_gyrase->dna_replication Relieves supercoiling bactericidal_effect Bactericidal Effect dna_gyrase->bactericidal_effect topoisomerase_iv Topoisomerase IV cell_division Cell Division topoisomerase_iv->cell_division Decatenates daughter chromosomes topoisomerase_iv->bactericidal_effect dna_replication->cell_division mf_5137 This compound (Quinolone) mf_5137->dna_gyrase Inhibits mf_5137->topoisomerase_iv Inhibits

Caption: Generalized mechanism of action for quinolone antibiotics.

References

Application Notes and Protocols for MF 5137 in Bacterial Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MF 5137 is a potent, novel 6-aminoquinolone antibacterial agent.[1] Quinolones are a class of synthetic broad-spectrum antibiotics that act by inhibiting bacterial DNA synthesis. This document provides detailed application notes and protocols for the utilization of this compound in various bacterial culture studies, including methodologies for determining its antibacterial efficacy and elucidating its mechanism of action.

Mechanism of Action

Quinolone antibiotics, including 6-aminoquinolones, primarily target two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • In Gram-negative bacteria , the primary target is DNA gyrase, which introduces negative supercoils into the DNA, a process essential for the initiation of replication.

  • In Gram-positive bacteria , topoisomerase IV is the main target. This enzyme is responsible for decatenating daughter chromosomes following replication.

By inhibiting these enzymes, this compound leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and ultimately bacterial cell death.

Signaling Pathway of Quinolone Action

quinolone_pathway cluster_bacterium Bacterial Cell MF5137 This compound CellWall Cell Wall/ Membrane MF5137->CellWall Uptake DNA_Gyrase DNA Gyrase MF5137->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV MF5137->Topo_IV Inhibits CellWall->DNA_Gyrase CellWall->Topo_IV DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Stabilizes complex leading to Topo_IV->DNA_Replication Enables Topo_IV->DS_Breaks Stabilizes complex leading to Cell_Death Cell Death DS_Breaks->Cell_Death

Caption: Proposed mechanism of action for this compound.

Data Presentation

Table 1: In Vitro Antibacterial Activity of this compound (Hypothetical Data)
Bacterial StrainGram StainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive0.060.25
Staphylococcus aureus (MRSA) ATCC 43300Positive0.54
Streptococcus pneumoniae ATCC 49619Positive0.031
Enterococcus faecalis ATCC 29212Positive0.251
Escherichia coli ATCC 25922Negative0.0150.03
Klebsiella pneumoniae ATCC 13883Negative0.030.06
Pseudomonas aeruginosa ATCC 27853Negative0.250.5
Haemophilus influenzae ATCC 49247Negative0.0080.015
Table 2: Inhibitory Activity of this compound against Bacterial Topoisomerases (Hypothetical Data)
EnzymeOriginIC₅₀ (µM)
DNA GyraseE. coli0.1
Topoisomerase IVS. aureus0.05

Experimental Protocols

Preparation of this compound Stock Solutions

For in vitro experiments, it is recommended to prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-20 mM. Store this stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the DMSO stock in the appropriate culture medium. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced toxicity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Workflow for MIC Determination

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well plate Prep_Stock->Serial_Dilution Prep_Bacteria Prepare Bacterial Inoculum Add_Inoculum Add Bacterial Inoculum to each well Prep_Bacteria->Add_Inoculum Serial_Dilution->Add_Inoculum Incubate Incubate at 37°C for 18-24 hours Add_Inoculum->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC

Caption: Workflow for MIC determination.

Materials:

  • This compound stock solution

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a 2 mg/mL stock of this compound in DMSO. b. In a 96-well plate, perform a serial two-fold dilution in cation-adjusted MHB to achieve final concentrations ranging from 128 µg/mL to 0.125 µg/mL.

  • Inoculum Preparation: a. From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted this compound. b. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubation: a. Incubate the plate at 37°C for 18-24 hours in ambient air.

  • Reading Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Time-Kill Kinetics Assay

This assay assesses the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound stock solution

  • MHB

  • Bacterial strains

  • Sterile culture flasks

  • Spectrophotometer

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation: a. Inoculate a flask of MHB and grow the culture to the early-logarithmic phase (OD₆₀₀ ≈ 0.2-0.3). b. Dilute the culture in fresh, pre-warmed MHB to a starting concentration of ~5 x 10⁵ CFU/mL.

  • Experimental Setup: a. Prepare flasks containing the bacterial suspension and add this compound at desired concentrations (e.g., 1x, 4x, and 8x MIC). b. Include a growth control flask with no drug.

  • Sampling: a. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask. b. Perform serial dilutions of the aliquot in sterile saline or PBS. c. Plate the dilutions onto agar plates.

  • Incubation and Colony Counting: a. Incubate the plates at 37°C for 18-24 hours. b. Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each concentration of this compound. b. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal.

Protocol 3: DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of this compound to inhibit the supercoiling activity of DNA gyrase.

Workflow for DNA Gyrase Inhibition Assay

gyrase_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_MF5137 Prepare Serial Dilutions of this compound Add_Components Combine Reaction Mix, This compound, and DNA Gyrase Prep_MF5137->Add_Components Prep_Reaction Prepare Reaction Mix: Relaxed plasmid DNA, Buffer, ATP Prep_Reaction->Add_Components Incubate Incubate at 37°C for 1 hour Add_Components->Incubate Stop_Reaction Stop Reaction with SDS/Proteinase K Incubate->Stop_Reaction Gel_Electrophoresis Run samples on Agarose (B213101) Gel Stop_Reaction->Gel_Electrophoresis Visualize Visualize DNA bands under UV light Gel_Electrophoresis->Visualize Determine_IC50 Determine IC₅₀: Concentration inhibiting 50% of supercoiling Visualize->Determine_IC50

Caption: Workflow for DNA gyrase inhibition assay.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Gyrase assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP)

  • This compound stock solution

  • Agarose gel electrophoresis system

  • DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)

Procedure:

  • Reaction Setup: a. In microcentrifuge tubes, prepare the reaction mixture containing the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound. b. Include a positive control (no this compound) and a negative control (no DNA gyrase).

  • Enzyme Addition and Incubation: a. Add DNA gyrase to each tube (except the negative control) to initiate the reaction. b. Incubate the reactions at 37°C for 1 hour.

  • Reaction Termination: a. Stop the reaction by adding a solution of SDS and proteinase K, and incubate for a further 30 minutes at 37°C.

  • Agarose Gel Electrophoresis: a. Add loading dye to each reaction and load the samples onto an agarose gel. b. Run the gel until there is adequate separation between the supercoiled and relaxed DNA bands.

  • Visualization and Analysis: a. Stain the gel with a DNA stain and visualize the bands under UV light. b. The supercoiled DNA will migrate faster than the relaxed DNA. c. The concentration of this compound that inhibits 50% of the supercoiling activity is the IC₅₀. This can be quantified using densitometry.

References

Application Notes and Protocols for the Antimicrobial Susceptibility Testing of MF 5137

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MF 5137 is a potent, novel 6-aminoquinolone antimicrobial agent. As with any new antimicrobial compound, rigorous in vitro susceptibility testing is paramount to determine its spectrum of activity, potency, and potential clinical utility. These application notes provide detailed protocols for standardized methods to assess the antimicrobial susceptibility of this compound, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination, disk diffusion for qualitative assessment of susceptibility, and time-kill kinetics assays to determine bactericidal or bacteriostatic activity. The provided protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action: Quinolone Antibiotics

Quinolone antibiotics, the class to which this compound belongs, exert their antimicrobial effect by inhibiting bacterial DNA synthesis.[1] This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for the initiation of DNA replication and transcription. In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[2]

  • Topoisomerase IV: This enzyme's main role is to decatenate (unlink) the daughter chromosomes following DNA replication, allowing for their segregation into daughter cells. Topoisomerase IV is often the primary target in Gram-positive bacteria.

By forming a stable complex with the enzyme and the cleaved DNA, quinolones trap these enzymes, leading to the accumulation of double-strand DNA breaks. This blockage of DNA replication and the subsequent DNA damage trigger a cascade of events, including the SOS response, ultimately leading to bacterial cell death.

quinolone_mechanism cluster_bacterium Bacterial Cell cluster_replication DNA Replication & Segregation MF_5137 This compound (Quinolone) Inhibition_Gyrase Inhibition MF_5137->Inhibition_Gyrase Inhibition_TopoIV Inhibition MF_5137->Inhibition_TopoIV DNA_Gyrase DNA Gyrase (Primary target in Gram-negative) Supercoiled_DNA Supercoiled DNA Topo_IV Topoisomerase IV (Primary target in Gram-positive) Segregated_DNA Segregated Daughter DNA Relaxed_DNA Relaxed DNA Relaxed_DNA->Supercoiled_DNA Introduces negative supercoils Replicated_DNA Catenated Daughter DNA Supercoiled_DNA->Replicated_DNA DNA Replication Replicated_DNA->Segregated_DNA Decatenation Inhibition_Gyrase->DNA_Gyrase Targets DNA_Damage DNA Strand Breaks Blockage of Replication Inhibition_Gyrase->DNA_Damage Inhibition_TopoIV->Topo_IV Targets Inhibition_TopoIV->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Mechanism of action for quinolone antibiotics like this compound.

Data Presentation

The following tables present hypothetical data for this compound to illustrate how results from antimicrobial susceptibility testing can be summarized.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against a Panel of Bacterial Isolates

OrganismStrain IDThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusATCC® 29213™0.060.25
Staphylococcus aureus (MRSA)Clinical Isolate0.5>32
Streptococcus pneumoniaeATCC® 49619™0.1251
Escherichia coliATCC® 25922™0.0150.03
Klebsiella pneumoniaeClinical Isolate0.030.125
Pseudomonas aeruginosaATCC® 27853™0.250.5
Enterococcus faecalisATCC® 29212™0.251

Table 2: Disk Diffusion Zone Diameters for this compound (30 µg disk)

OrganismStrain IDZone Diameter (mm)Interpretation
Staphylococcus aureusATCC® 29213™32Susceptible
Escherichia coliATCC® 25922™38Susceptible
Pseudomonas aeruginosaATCC® 27853™25Susceptible

Interpretive criteria are hypothetical and would need to be established through extensive correlation studies.

Table 3: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC® 29213™

Time (hours)Growth Control (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
05.75.75.7
26.54.23.1
47.83.1<2.0
88.9<2.0<2.0
249.2<2.0<2.0

Experimental Workflow

A typical workflow for evaluating a novel antimicrobial agent like this compound involves a tiered approach, starting with broad screening and moving to more detailed characterization.

ast_workflow Start Start: Novel Compound (this compound) MIC_Screening Primary Screening: Broth Microdilution MIC (Broad Panel of Organisms) Start->MIC_Screening Decision Potent Activity? MIC_Screening->Decision Disk_Diffusion Secondary Screening: Disk Diffusion Assay Time_Kill Characterization: Time-Kill Kinetics Assay Disk_Diffusion->Time_Kill Data_Analysis Data Analysis and Interpretation Time_Kill->Data_Analysis End End: Antimicrobial Profile Established Data_Analysis->End Decision->Disk_Diffusion Yes Decision->End No

Experimental workflow for antimicrobial susceptibility testing.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Sterile 96-well microtiter plates

  • This compound stock solution (e.g., in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures of test organisms

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Multichannel pipette

  • Incubator (35 ± 2°C)

Procedure:

  • Prepare this compound Dilutions:

    • Create a working stock solution of this compound.

    • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 11 of each row to be used.

    • Add 100 µL of the working stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (uninoculated broth).

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a densitometer.

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculate the Plate:

    • Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Determine the MIC:

    • Following incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Bacterial cultures of test organisms

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35 ± 2°C)

  • Calipers or ruler for measuring zone diameters

Procedure:

  • Prepare Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculate MHA Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Apply Disks:

    • Impregnate sterile paper disks with a known amount of this compound (e.g., 30 µg).

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar. Space the disks to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Read Results:

    • Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters.

Protocol 3: Time-Kill Kinetics Assay

This assay determines the rate of bacterial killing over time when exposed to an antimicrobial agent and helps differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

Materials:

  • This compound stock solution

  • CAMHB

  • Bacterial culture of the test organism

  • Sterile flasks or tubes

  • Sterile phosphate-buffered saline (PBS) or saline for dilutions

  • Agar plates (e.g., Tryptic Soy Agar)

  • Incubator and shaking water bath (35 ± 2°C)

  • Micropipettes and sterile tips

  • Colony counter

Procedure:

  • Prepare Inoculum:

    • Prepare an overnight culture of the test organism in CAMHB.

    • Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Expose Bacteria to this compound:

    • Set up flasks or tubes containing the bacterial suspension.

    • Add this compound at desired concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC).

    • Include a growth control tube with no antimicrobial agent.

  • Incubation and Sampling:

    • Incubate all tubes at 35 ± 2°C, preferably with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube for viable cell counting.

  • Determine Viable Cell Counts:

    • Perform ten-fold serial dilutions of each aliquot in sterile PBS or saline.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies (CFU) on each plate.

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL against time for each concentration of this compound and the growth control.

    • A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL compared to the initial inoculum.

References

Application Notes and Protocols for MF 5137 and the 6-Aminoquinolone Class in Gram-Negative Bacteria Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of MF 5137, a potent 6-aminoquinolone, and its related class of compounds in the study of Gram-negative bacteria. The information is based on research into the antibacterial activities and mechanisms of action of 6-aminoquinolones, a promising class of synthetic antibacterial agents.

Introduction to 6-Aminoquinolones

The 6-aminoquinolones are a class of quinolone antibacterial agents characterized by an amino group at the C-6 position of the quinolone ring, a departure from the more common fluorine substitution in fluoroquinolones.[1] This structural feature has been shown to yield compounds with potent activity against a broad spectrum of bacteria, including various Gram-negative species.[1] Research has demonstrated that these compounds maintain good activity against Gram-negative bacteria (with the general exception of Pseudomonas aeruginosa) and can exhibit enhanced activity against Gram-positive bacteria.[1][2] this compound is identified as a notable and potent member of this class.[3]

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication, transcription, and repair.[1][4][5][6] By stabilizing the complex between DNA gyrase and DNA, these compounds lead to lethal double-strand breaks in the bacterial chromosome.[4][7]

Applications in Gram-Negative Bacteria Research
  • Antimicrobial Susceptibility Testing: 6-aminoquinolones are valuable tools for in vitro studies to determine the susceptibility of various Gram-negative pathogens. This is crucial for understanding the spectrum of activity and identifying potential therapeutic candidates.

  • Structure-Activity Relationship (SAR) Studies: The 6-aminoquinolone scaffold allows for systematic modifications at various positions (e.g., N-1, C-7, C-8) to investigate how these changes affect antibacterial potency and spectrum.[1][2] This is fundamental in medicinal chemistry for the rational design of new, more effective antibiotics.

  • Mechanism of Action Studies: These compounds can be used to investigate the specifics of quinolone interaction with bacterial DNA gyrase and to study the development of resistance mechanisms in Gram-negative bacteria.

  • Drug Discovery and Lead Optimization: Potent compounds within this class, such as this compound and its analogs, serve as lead compounds for the development of new antibacterial drugs, particularly those aimed at overcoming existing resistance to fluoroquinolones.[8]

Quantitative Data: In Vitro Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 6-aminoquinolone compounds against a panel of Gram-negative bacteria. The data is compiled from studies on this class of antibiotics and illustrates their general efficacy.

CompoundBacterial StrainMIC (µg/mL)
Derivative 18g Escherichia coli ATCC 259220.25
Klebsiella pneumoniae ATCC 138830.5
Proteus mirabilis ATCC 124530.5
Enterobacter cloacae ATCC 130471
Derivative 38g Escherichia coli ATCC 259220.25
Klebsiella pneumoniae ATCC 138830.5
Proteus mirabilis ATCC 124530.5
Enterobacter cloacae ATCC 130471

Note: Data for specific derivatives (18g and 38g) from the 6-aminoquinolone class as reported in the literature.[1] These compounds are used as surrogates to represent the activity of this class, to which this compound belongs.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the standard method for determining the MIC of a 6-aminoquinolone compound against a Gram-negative bacterial strain, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 6-aminoquinolone compound (e.g., this compound) stock solution (e.g., 1 mg/mL in a suitable solvent like 0.1 N NaOH, then diluted in sterile water).

  • Gram-negative bacterial strain of interest.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Incubator (35-37°C).

  • Sterile pipettes and tips.

  • 0.5 McFarland turbidity standard.

Procedure:

  • Bacterial Inoculum Preparation: a. From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this standardized suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions: a. Perform serial two-fold dilutions of the 6-aminoquinolone stock solution in CAMHB directly in the 96-well microtiter plate. b. For a typical assay, the final volume in each well before adding bacteria will be 50 µL. The concentration range should be chosen to bracket the expected MIC. c. Include a positive control well (broth with no compound) and a negative control well (broth only, no bacteria) for each plate.

  • Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well (except the negative control). b. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Incubation: a. Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results: a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye. b. A reading mirror or a spectrophotometer (reading absorbance at 600 nm) can be used to aid in determining the endpoint.

Visualizations

Signaling Pathway: Mechanism of Action of Quinolones

Quinolone Mechanism of Action cluster_cell Bacterial Cell Envelope Quinolone 6-Aminoquinolone (e.g., this compound) Porins Porins Quinolone->Porins Entry BacterialCell Gram-Negative Bacterial Cell OuterMembrane Outer Membrane Periplasm Periplasm Porins->Periplasm InnerMembrane Inner Membrane Periplasm->InnerMembrane Cytoplasm Cytoplasm InnerMembrane->Cytoplasm DNAGyrase DNA Gyrase (Topoisomerase II) Cytoplasm->DNAGyrase GyraseDNAComplex Gyrase-DNA Cleavage Complex DNAGyrase->GyraseDNAComplex Binds to DNA Bacterial DNA DNA->GyraseDNAComplex Trapped by Quinolone ReplicationFork Blocked Replication Fork GyraseDNAComplex->ReplicationFork Blocks DSBs Double-Strand Breaks ReplicationFork->DSBs Induces CellDeath Bacterial Cell Death DSBs->CellDeath Leads to

Caption: Mechanism of action of 6-aminoquinolones in Gram-negative bacteria.

Experimental Workflow: Broth Microdilution MIC Assay

MIC Assay Workflow Start Start PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum AddInoculum Inoculate Wells with Bacterial Suspension PrepInoculum->AddInoculum SerialDilution Perform Serial Dilution of 6-Aminoquinolone in 96-well Plate SerialDilution->AddInoculum Incubate Incubate Plate (16-20h at 37°C) AddInoculum->Incubate ReadResults Read Results Visually or with Spectrophotometer Incubate->ReadResults DetermineMIC Determine MIC (Lowest concentration with no visible growth) ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Unraveling MF 5137: A Critical Point of Clarification

Author: BenchChem Technical Support Team. Date: December 2025

Initial research into "MF 5137" has revealed a significant ambiguity in its identification, with the designation referring to at least two distinct chemical entities. This divergence necessitates a crucial clarification to ensure the accuracy and relevance of any provided application notes and protocols for in vitro experiments.

One potential candidate for this compound is a novel and potent 6-aminoquinolone , a class of compounds known for their antibacterial properties. This substance has been noted for its in vitro activity against various bacteria.

Conversely, the CAS Registry Number 5137-70-2 , which has been linked to "this compound" in some databases, corresponds to N-dodecylphosphonic acid . This compound belongs to a different chemical class with distinct properties and applications.

Furthermore, searches for "this compound" have also intermittently led to information on Mycophenolate mofetil , an immunosuppressant drug used to prevent organ transplant rejection. This appears to be a separate and unrelated compound.

Given these conflicting findings, proceeding with the development of detailed protocols, data tables, and signaling pathway diagrams for "this compound" would be premature and could lead to significant inaccuracies.

To provide the requested detailed application notes, we kindly request the user to clarify which of the following compounds is the intended subject of their query:

  • A 6-aminoquinolone antibacterial agent.

  • N-dodecylphosphonic acid (CAS 5137-70-2).

  • Another specific compound they know as this compound.

Once the correct identity of this compound is established, a thorough and accurate response can be formulated to meet the detailed requirements of the request.

Application Notes: High-Throughput Cell-Based Assay for Determining Antibacterial Potency of MF 5137

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, infectious diseases, and antibiotic discovery.

Introduction

MF 5137 is a potent 6-aminoquinolone, a class of synthetic antibacterial agents with broad-spectrum activity.[1] Quinolones exert their bactericidal effect by inhibiting key enzymes involved in bacterial DNA replication, namely DNA gyrase and topoisomerase IV. This application note provides a detailed protocol for a cell-based assay to determine the in vitro potency of this compound against various bacterial strains. The primary endpoint of this assay is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.

Mechanism of Action: Quinolone Antibiotics

Quinolone antibiotics target the bacterial DNA replication machinery. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. These enzymes are crucial for relieving torsional stress during DNA unwinding. By inhibiting these enzymes, quinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Quinolone_Mechanism cluster_bacterium Bacterial Cell MF5137 This compound (Quinolone) CellWall Cell Wall Penetration MF5137->CellWall DNA_Gyrase DNA Gyrase (Gram-negative) CellWall->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (Gram-positive) CellWall->Topo_IV Inhibition DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks leads to Topo_IV->DS_Breaks leads to ReplicationFork DNA Replication Fork ReplicationFork->DNA_Gyrase relieves supercoiling ReplicationFork->Topo_IV relieves supercoiling CellDeath Bacterial Cell Death DS_Breaks->CellDeath

Figure 1: Mechanism of action of quinolone antibiotics like this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol details a broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound

  • Ciprofloxacin (as a control)

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar (B569324) plate.

    • Inoculate the colonies into a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.

    • Prepare a similar dilution series for the control antibiotic, ciprofloxacin.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a positive control (bacterial inoculum without antibiotic) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate with Bacteria and Antibiotics A->C B Prepare Serial Dilutions of this compound and Control B->C D Incubate at 37°C for 16-20 hours C->D E Visually Inspect for Turbidity or Measure OD600 D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Figure 2: Experimental workflow for the MIC assay.

Data Presentation

The results of the MIC assay can be summarized in a table for easy comparison of the potency of different compounds against various bacterial strains.

| Compound | MIC (µg/mL) | | :--- | :---: | :---: | | | E. coli ATCC 25922 | S. aureus ATCC 29213 | | This compound | 0.25 | 0.5 | | Ciprofloxacin | 0.015 | 0.25 |

Table 1: Hypothetical MIC values for this compound and Ciprofloxacin against representative Gram-negative and Gram-positive bacteria.

Conclusion

This application note provides a comprehensive protocol for a cell-based assay to determine the antibacterial potency of this compound. The described broth microdilution method is a robust and reproducible technique for establishing the MIC of novel antibacterial compounds. The provided diagrams illustrate the mechanism of action of quinolone antibiotics and the experimental workflow, while the data table offers a clear format for presenting the results. This protocol can be readily adapted for high-throughput screening of other potential antibiotic candidates.

References

Application Notes and Protocols: Investigating Mechanisms of Drug Resistance in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired drug resistance is a primary obstacle in oncology, leading to treatment failure and disease progression. Understanding the molecular mechanisms by which cancer cells evade the effects of therapeutic agents is critical for the development of novel strategies to overcome resistance. These application notes provide a comprehensive overview of the techniques and experimental protocols used to elucidate the mechanisms of drug resistance in cancer. While the initial query referenced "MF 5137," a compound primarily identified as a 6-aminoquinolone antibacterial agent, the principles and methodologies detailed herein are broadly applicable to the study of resistance to various classes of anticancer drugs.

I. Generating Drug-Resistant Cancer Cell Lines

The foundational step in studying drug resistance is the development of appropriate in vitro models. Drug-resistant cancer cell lines serve as invaluable tools for investigating the molecular alterations that drive the resistant phenotype.

Protocol 1: Generating Drug-Resistant Cell Lines by Continuous Exposure

This method involves the chronic exposure of a parental cancer cell line to escalating concentrations of the drug of interest.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • The therapeutic agent of interest

  • Cell counting solution (e.g., trypan blue)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial drug concentration: Start by treating the parental cell line with the drug at its IC50 (half-maximal inhibitory concentration) value.

  • Continuous Culture: Culture the cells in the presence of the drug. Initially, a significant proportion of cells will undergo apoptosis.

  • Monitor Cell Viability: Continuously monitor the cell population for signs of recovery and proliferation.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the drug concentration. This is typically done in a stepwise manner, allowing the cells to acclimate to each new concentration.

  • Selection of Resistant Clones: Continue this process until the cells can tolerate a significantly higher concentration of the drug (typically 5-10 fold the initial IC50) compared to the parental line.

  • Characterization: The resulting cell population is considered drug-resistant. It is crucial to perform regular validation to confirm the resistant phenotype.

II. Characterizing the Resistant Phenotype

Once a resistant cell line is established, a series of experiments are performed to characterize the nature and degree of resistance.

Table 1: Quantitative Assays for Characterizing Drug Resistance

Assay TypePrincipleTypical ReadoutPurpose
Cell Viability Assays (e.g., MTT, MTS, CellTiter-Glo) Measures the metabolic activity of cells, which correlates with the number of viable cells.Absorbance or LuminescenceTo determine the IC50 value and quantify the degree of resistance (Resistance Index = IC50 resistant / IC50 parental).
Clonogenic Assay Assesses the ability of single cells to proliferate and form colonies in the presence of the drug.Number of coloniesTo evaluate the long-term survival and proliferative capacity of resistant cells.
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) Detects markers of programmed cell death.Fluorescence (Flow Cytometry or Microscopy)To determine if the resistance mechanism involves the evasion of apoptosis.
Drug Efflux Assays (e.g., Rhodamine 123, Calcein-AM) Measures the activity of drug efflux pumps, such as P-glycoprotein (P-gp), which can actively transport drugs out of the cell.Intracellular fluorescenceTo investigate the role of multidrug resistance (MDR) transporters in the resistant phenotype.[1]

III. Elucidating the Molecular Mechanisms of Resistance

A multi-omics approach is often employed to identify the molecular drivers of drug resistance. This can involve genomic, transcriptomic, and proteomic analyses to pinpoint the specific alterations in resistant cells.[2]

A. Genomic and Transcriptomic Analysis

Protocol 2: Comparative Genomic and Transcriptomic Analysis

1. Nucleic Acid Extraction:

  • Isolate high-quality genomic DNA and total RNA from both parental and resistant cell lines.

2. Next-Generation Sequencing (NGS):

  • Whole-Exome Sequencing (WES): To identify mutations, insertions, and deletions in the coding regions of genes that may confer resistance.
  • RNA-Sequencing (RNA-Seq): To compare the gene expression profiles of resistant and parental cells, identifying upregulated or downregulated genes and pathways.

3. Data Analysis:

  • Perform differential gene expression analysis to identify genes whose expression is significantly altered in the resistant cells.
  • Conduct pathway analysis (e.g., Gene Set Enrichment Analysis - GSEA) to identify signaling pathways that are enriched in the differentially expressed genes.
  • Analyze WES data for mutations in genes known to be involved in the drug's mechanism of action or in drug metabolism pathways.

B. Proteomic and Post-Translational Modification Analysis

Protocol 3: Comparative Proteomic Analysis

1. Protein Extraction and Digestion:

  • Lyse parental and resistant cells and extract total protein.
  • Quantify protein concentration and digest proteins into peptides using an enzyme such as trypsin.

2. Mass Spectrometry (MS)-based Proteomics:

  • Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Identify and quantify thousands of proteins in each sample.

3. Data Analysis:

  • Perform differential protein expression analysis to identify proteins that are up- or downregulated in resistant cells.
  • Investigate post-translational modifications (e.g., phosphorylation, ubiquitination) that may be altered in the resistant phenotype.

IV. Validating Putative Resistance Mechanisms

Functional studies are essential to validate the role of candidate genes or pathways identified through multi-omics analyses.

Protocol 4: Functional Validation using Gene Editing and RNA Interference

1. Gene Knockdown using RNA interference (siRNA/shRNA):

  • Design and synthesize small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) targeting the candidate resistance gene.
  • Transfect or transduce the resistant cells with the siRNA/shRNA to silence the expression of the target gene.
  • Perform cell viability assays to determine if silencing the gene re-sensitizes the cells to the drug.

2. Gene Knockout using CRISPR-Cas9:

  • Design guide RNAs (gRNAs) to target the gene of interest.
  • Introduce the gRNAs and Cas9 nuclease into the resistant cells to create a gene knockout.
  • Confirm the knockout by sequencing and western blotting.
  • Assess the drug sensitivity of the knockout cells.

3. Gene Overexpression:

  • Clone the cDNA of the candidate gene into an expression vector.
  • Transfect the parental cells with the expression vector to overexpress the gene.
  • Determine if overexpression of the gene confers resistance to the drug in the parental cells.

Visualizing Experimental Workflows and Signaling Pathways

Clear visualization of experimental designs and biological pathways is crucial for communicating complex information.

Experimental_Workflow_for_Resistance_Studies cluster_model Model Development cluster_characterization Phenotypic Characterization cluster_omics Mechanism Identification (Multi-Omics) cluster_validation Functional Validation Parental Parental Cell Line Resistant Resistant Cell Line Parental->Resistant Continuous Drug Exposure Viability Cell Viability Assays (IC50 Determination) Resistant->Viability Apoptosis Apoptosis Assays Resistant->Apoptosis Efflux Drug Efflux Assays Resistant->Efflux Genomics Genomics (WES) Resistant->Genomics Transcriptomics Transcriptomics (RNA-Seq) Resistant->Transcriptomics Proteomics Proteomics (LC-MS/MS) Resistant->Proteomics Knockdown Gene Knockdown (siRNA/shRNA) Genomics->Knockdown Knockout Gene Knockout (CRISPR-Cas9) Genomics->Knockout Overexpression Gene Overexpression Genomics->Overexpression Transcriptomics->Knockdown Transcriptomics->Knockout Transcriptomics->Overexpression Proteomics->Knockdown Proteomics->Knockout Proteomics->Overexpression

Caption: Workflow for studying drug resistance mechanisms.

Putative_Resistance_Pathway cluster_drug_action Drug Action cluster_cellular_response Cellular Response cluster_resistance Potential Resistance Mechanisms Drug Anticancer Drug Target Drug Target (e.g., Kinase) Drug->Target Inhibition Downstream Downstream Signaling Target->Downstream Apoptosis Apoptosis Downstream->Apoptosis Efflux Increased Drug Efflux (e.g., P-gp overexpression) Efflux->Drug Reduces intracellular concentration Mutation Target Mutation Mutation->Target Prevents drug binding Bypass Bypass Pathway Activation Bypass->Downstream Activates downstream signaling independently of target Metabolism Increased Drug Metabolism Metabolism->Drug Inactivates drug

Caption: Common mechanisms of drug resistance in cancer.

References

Application Notes and Protocols for In Vivo Studies of Novel 6-Aminoquinolones

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Compound Study

Disclaimer: Following a comprehensive literature search, no specific in vivo data for MF 5137 was publicly available. The following application notes and protocols are presented as a representative example for a potent, novel 6-aminoquinolone antibiotic, based on published studies of similar compounds. These protocols and data are for illustrative purposes and would require experimental validation for any specific molecule, including this compound.

Introduction

6-aminoquinolones are a class of synthetic broad-spectrum antibacterial agents. Similar to other fluoroquinolones, their primary mechanism of action is the inhibition of bacterial DNA synthesis through the targeting of DNA gyrase and topoisomerase IV.[1][2] This leads to a bactericidal effect against a wide range of Gram-positive and Gram-negative bacteria.[3] The evaluation of novel 6-aminoquinolones in animal models is a critical step in the preclinical development process to assess their efficacy, pharmacokinetics, and safety prior to human clinical trials.[4][5][6]

Mechanism of Action: Inhibition of Bacterial DNA Replication

The primary targets of quinolone antibiotics are the bacterial enzymes DNA gyrase and topoisomerase IV. In Gram-negative bacteria, DNA gyrase is the main target, while in Gram-positive bacteria, topoisomerase IV is preferentially inhibited.[1] Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA_Gyrase Quinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase_IV Quinolone->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled_DNA DNA_Gyrase->Supercoiled_DNA Maintains Supercoiling Cell_Death Cell_Death DNA_Gyrase->Cell_Death Leads to DNA breaks Replicated_DNA Replicated_DNA Topoisomerase_IV->Replicated_DNA Decatenates Daughter Chromosomes Topoisomerase_IV->Cell_Death Leads to DNA breaks Relaxed_DNA Relaxed_DNA Supercoiled_DNA->Relaxed_DNA Replication

Mechanism of action of quinolone antibiotics.

In Vivo Efficacy Studies

Murine systemic infection models are commonly used to evaluate the in vivo efficacy of new antibacterial agents.[7] These models help determine the effective dose and therapeutic potential of the compound against specific pathogens.

Table 1: Illustrative In Vivo Efficacy in a Murine Systemic Infection Model (Staphylococcus aureus)
Treatment GroupDose (mg/kg)Administration RouteBacterial Load (log10 CFU/spleen) at 24h Post-InfectionPercent Survival
Vehicle Control-Oral7.2 ± 0.50%
Compound X10Oral4.5 ± 0.860%
Compound X25Oral2.1 ± 0.6100%
Compound X50Oral< 1.0100%
Ciprofloxacin (B1669076)25Oral2.5 ± 0.7100%

Data are presented as mean ± standard deviation and are hypothetical.

Experimental Protocol: Murine Systemic Infection Model
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Pathogen: A clinical isolate of methicillin-resistant Staphylococcus aureus (MRSA).

  • Infection: Mice are infected via intraperitoneal injection with a bacterial suspension containing approximately 1 x 10⁷ colony-forming units (CFU).

  • Treatment:

    • One hour post-infection, animals are randomly assigned to treatment groups.

    • The test compound (e.g., "Compound X") is administered orally at various doses (e.g., 10, 25, 50 mg/kg).

    • A vehicle control group and a positive control group (e.g., ciprofloxacin at 25 mg/kg) are included.

  • Endpoint Evaluation:

    • Bacterial Load: At 24 hours post-infection, a subset of mice from each group is euthanized. Spleens are aseptically removed, homogenized, and serially diluted for bacterial enumeration by plating on appropriate agar.

    • Survival: The remaining animals are monitored for survival for a period of 7 days.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a new drug candidate.[1]

Table 2: Illustrative Pharmacokinetic Parameters in Rats (Single Oral Dose of 25 mg/kg)
ParameterUnitValue
Cmax (Maximum Plasma Concentration)µg/mL3.8
Tmax (Time to Cmax)hours1.5
AUC (0-24h) (Area Under the Curve)µg*h/mL25.4
t1/2 (Half-life)hours6.2
Bioavailability%75

Data are hypothetical and representative for a novel quinolone.

Experimental Protocol: Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks old, cannulated (jugular vein).

  • Administration:

    • A single oral dose of the test compound (e.g., 25 mg/kg) is administered by gavage.

    • For bioavailability assessment, a separate group receives an intravenous dose (e.g., 5 mg/kg).

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the drug are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.

Preclinical Development Workflow

The preclinical evaluation of a novel 6-aminoquinolone involves a series of sequential and parallel studies to build a comprehensive data package for potential clinical development.

Preclinical_Workflow In_Vitro_Screening In Vitro Screening (MICs, Spectrum) Lead_Optimization Lead Optimization In_Vitro_Screening->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy (Infection Models) Lead_Optimization->In_Vivo_Efficacy Pharmacokinetics Pharmacokinetics (PK) (Rodent, Non-rodent) Lead_Optimization->Pharmacokinetics Safety_Toxicology Safety & Toxicology (Acute, Repeated Dose) In_Vivo_Efficacy->Safety_Toxicology Pharmacokinetics->Safety_Toxicology IND_Enabling_Studies IND-Enabling Studies Safety_Toxicology->IND_Enabling_Studies Clinical_Trials Clinical Trials IND_Enabling_Studies->Clinical_Trials

Preclinical development workflow for a novel antibiotic.

Toxicology Studies

A critical component of preclinical development is the assessment of the compound's safety profile. For novel quinolones, key toxicology studies include:

  • Acute Toxicity: To determine the maximum tolerated dose (MTD) and potential for acute adverse effects.

  • Repeated-Dose Toxicity: To evaluate the effects of the drug after administration over a longer period (e.g., 14 or 28 days) in at least two species (one rodent, one non-rodent).

  • Safety Pharmacology: To assess the effects on major organ systems (cardiovascular, respiratory, and central nervous system).

  • Genotoxicity: A battery of tests to evaluate the potential for mutagenicity and clastogenicity.

These studies are conducted under Good Laboratory Practice (GLP) regulations to ensure data quality and integrity for regulatory submissions.

References

Application Notes and Protocols for Studying the Effect of MF 5137 on Bacterial Biofilm Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. These complex structures adhere to various surfaces, both biological and inert, and are a significant concern in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents and the host immune system. The development of novel anti-biofilm strategies is a critical area of research.

MF 5137 is a potent 6-aminoquinolone with broad-spectrum antibacterial activity.[1][2] While its efficacy against planktonic bacteria is established, its potential to inhibit or eradicate bacterial biofilms has not been extensively studied. Quinolone antibiotics, as a class, have demonstrated varied effects on biofilm formation, with some exhibiting significant anti-biofilm activity.[3][4][5] This document provides detailed application notes and protocols to enable researchers to investigate the anti-biofilm properties of this compound against clinically relevant bacterial species such as Pseudomonas aeruginosa and Staphylococcus aureus.

Potential Mechanism of Action

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. In the context of biofilm formation, this compound may exert its effects through several mechanisms:

  • Inhibition of Initial Attachment: By affecting bacterial motility and the expression of adhesins, this compound may prevent the initial attachment of planktonic bacteria to surfaces, a crucial first step in biofilm formation.

  • Inhibition of Biofilm Maturation: Interference with DNA replication can halt the proliferation of bacteria within the microcolonies, preventing the development of a mature biofilm structure.

  • Disruption of the Biofilm Matrix: Some quinolones have been observed to modulate the production of EPS components. This compound could potentially interfere with the synthesis of polysaccharides, proteins, and extracellular DNA (eDNA) that form the biofilm matrix.

  • Induction of Biofilm Dispersal: By altering gene expression, this compound might trigger the dispersal of bacteria from the biofilm, rendering them more susceptible to antimicrobial agents and host defenses.

G cluster_planktonic Planktonic Bacteria cluster_biofilm Biofilm Formation Stages Planktonic Planktonic Bacteria Attachment Initial Attachment Planktonic->Attachment Adhesion Microcolony Microcolony Formation Attachment->Microcolony Proliferation Maturation Mature Biofilm Microcolony->Maturation EPS Production Dispersal Dispersal Maturation->Dispersal Release of Planktonic Cells MF5137 This compound MF5137->Attachment Inhibits Adhesion MF5137->Microcolony Inhibits Proliferation MF5137->Maturation Disrupts Matrix MF5137->Dispersal Induces Dispersal

Caption: Potential mechanisms of this compound against bacterial biofilms.

Experimental Protocols

The following protocols provide a framework for evaluating the anti-biofilm activity of this compound. It is recommended to perform these experiments with appropriate positive and negative controls.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Planktonic Bacteria

Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and kills (MBC) planktonic bacteria.

Materials:

  • This compound stock solution

  • Bacterial culture (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Incubator

  • Plate reader

Protocol:

  • Prepare a serial dilution of this compound in CAMHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria without this compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by identifying the lowest concentration of this compound with no visible turbidity.

  • To determine the MBC, subculture 10 µL from each well with no visible growth onto agar (B569324) plates.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Biofilm Inhibition Assay (Crystal Violet Staining)

Objective: To quantify the effect of this compound on the initial formation of biofilms.

Materials:

  • This compound

  • Bacterial culture

  • Tryptic Soy Broth (TSB) supplemented with glucose (for S. aureus) or other appropriate biofilm-promoting medium

  • 96-well flat-bottom polystyrene microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Plate reader

Protocol:

  • Prepare serial dilutions of this compound (typically below and above the MIC) in the appropriate growth medium in a 96-well plate.

  • Add a standardized bacterial suspension to each well.

  • Include wells with bacteria only (positive control) and medium only (negative control).

  • Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Air-dry the plate.

  • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

  • Wash the wells with water to remove excess stain and air-dry.

  • Solubilize the bound dye with 30% acetic acid.

  • Measure the absorbance at 570 nm using a plate reader. The reduction in absorbance in the presence of this compound indicates biofilm inhibition.

Biofilm Eradication Assay

Objective: To determine the ability of this compound to disrupt pre-formed, mature biofilms.

Materials:

  • Same as the Biofilm Inhibition Assay.

Protocol:

  • In a 96-well plate, add a standardized bacterial suspension to the appropriate growth medium.

  • Incubate at 37°C for 24-48 hours to allow for mature biofilm formation.

  • Remove the planktonic cells by washing with PBS.

  • Add fresh medium containing serial dilutions of this compound to the wells with pre-formed biofilms.

  • Incubate for another 24 hours.

  • Quantify the remaining biofilm using the crystal violet staining method as described above.

G cluster_inhibition Inhibition Pathway cluster_eradication Eradication Pathway Start Start MIC_MBC Determine MIC/MBC of Planktonic Bacteria Start->MIC_MBC Inhibition_Assay Biofilm Inhibition Assay MIC_MBC->Inhibition_Assay Eradication_Assay Biofilm Eradication Assay MIC_MBC->Eradication_Assay Inoculate_Inhibit Inoculate Bacteria with this compound Inhibition_Assay->Inoculate_Inhibit Inoculate_Eradicate Inoculate Bacteria Eradication_Assay->Inoculate_Eradicate Data_Analysis Data Analysis and Interpretation End End Data_Analysis->End Incubate_Inhibit Incubate (24-48h) Inoculate_Inhibit->Incubate_Inhibit Wash_Stain_Inhibit Wash & Stain (Crystal Violet) Incubate_Inhibit->Wash_Stain_Inhibit Quantify_Inhibit Quantify Biofilm Wash_Stain_Inhibit->Quantify_Inhibit Quantify_Inhibit->Data_Analysis Incubate_Eradicate Incubate to Form Biofilm (24-48h) Inoculate_Eradicate->Incubate_Eradicate Add_MF5137 Add this compound to Pre-formed Biofilm Incubate_Eradicate->Add_MF5137 Incubate_Again Incubate (24h) Add_MF5137->Incubate_Again Wash_Stain_Eradicate Wash & Stain (Crystal Violet) Incubate_Again->Wash_Stain_Eradicate Quantify_Eradicate Quantify Remaining Biofilm Wash_Stain_Eradicate->Quantify_Eradicate Quantify_Eradicate->Data_Analysis

Caption: Workflow for assessing the anti-biofilm activity of this compound.

Confocal Laser Scanning Microscopy (CLSM)

Objective: To visualize the effect of this compound on biofilm architecture and cell viability.

Materials:

  • This compound

  • Bacterial culture

  • Glass-bottom dishes or chamber slides

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar)

  • Confocal microscope

Protocol:

  • Grow biofilms in glass-bottom dishes in the presence or absence of this compound (for inhibition studies) or treat pre-formed biofilms with this compound (for eradication studies).

  • Gently wash the biofilms with PBS.

  • Stain the biofilms with a viability stain (e.g., SYTO 9 for live cells and propidium (B1200493) iodide for dead cells).

  • Visualize the biofilms using a confocal microscope.

  • Acquire Z-stack images to reconstruct the 3D architecture of the biofilm.

  • Analyze images for changes in biofilm thickness, cell density, and the ratio of live to dead cells.

Data Presentation

Quantitative data from the biofilm inhibition and eradication assays should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Biofilm Formation

Concentration of this compound (µg/mL)Mean Absorbance (570 nm) ± SD% Biofilm Inhibition
0 (Control)[Insert Value]0
Sub-MIC 1[Insert Value][Calculate %]
Sub-MIC 2[Insert Value][Calculate %]
MIC[Insert Value][Calculate %]
Supra-MIC 1[Insert Value][Calculate %]

Table 2: Effect of this compound on Pre-formed Biofilms

Concentration of this compound (µg/mL)Mean Absorbance (570 nm) ± SD% Biofilm Eradication
0 (Control)[Insert Value]0
MIC[Insert Value][Calculate %]
Supra-MIC 1[Insert Value][Calculate %]
Supra-MIC 2[Insert Value][Calculate %]
Supra-MIC 3[Insert Value][Calculate %]

Signaling Pathways in Biofilm Formation

Many bacterial species regulate biofilm formation through complex signaling pathways, with quorum sensing (QS) being a central mechanism. QS is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate gene expression. In pathogens like P. aeruginosa, QS systems (e.g., las and rhl) control the production of virulence factors and are crucial for biofilm maturation. Other signaling molecules like cyclic di-GMP (c-di-GMP) also play a pivotal role in the transition from a planktonic to a sessile, biofilm lifestyle. It is plausible that this compound could interfere with these signaling pathways, leading to a reduction in biofilm formation. Further studies, such as gene expression analysis (qRT-PCR) of key QS and c-di-GMP-related genes, could elucidate the specific molecular targets of this compound in the context of biofilm inhibition.

G cluster_las Las System cluster_rhl Rhl System LasI LasI AHL_las 3-oxo-C12-HSL LasI->AHL_las Synthesizes LasR LasR RhlI RhlI LasR->RhlI Activates Virulence Virulence Factors & Biofilm Formation LasR->Virulence Regulates AHL_las->LasR Binds & Activates AHL_rhl C4-HSL RhlI->AHL_rhl Synthesizes RhlR RhlR RhlR->Virulence Regulates AHL_rhl->RhlR Binds & Activates MF5137 This compound MF5137->LasR Potential Inhibition? MF5137->RhlR Potential Inhibition?

Caption: Potential interference of this compound with the quorum sensing pathway.

Conclusion

These application notes and protocols provide a comprehensive guide for the initial investigation into the anti-biofilm properties of this compound. By systematically evaluating its effects on biofilm formation and eradication, researchers can generate valuable data to determine its potential as a novel therapeutic agent for combating biofilm-associated infections. Further mechanistic studies will be crucial to understand its mode of action and to optimize its application in drug development.

References

Application Notes and Protocols for the Quantitative Analysis of MF 5137 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of MF 5137, a potent 6-aminoquinolone, in various biological matrices. The protocols detailed herein are based on established methodologies for the analysis of fluoroquinolone antibiotics and are intended to serve as a robust starting point for researchers in drug metabolism, pharmacokinetics (DMPK), and clinical trial sample analysis. The primary recommended method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the quantification of this compound in complex biological samples such as plasma, serum, and urine.

Introduction

This compound is a member of the 6-aminoquinolone class of compounds, which are known for their potent anti-infective properties. Accurate quantification of this compound in biological samples is crucial for evaluating its pharmacokinetic profile, assessing efficacy and safety, and establishing therapeutic drug monitoring guidelines. This application note outlines a validated LC-MS/MS method for the determination of this compound in biological matrices, including detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Fluoroquinolones, including 6-aminoquinolones like this compound, exert their antibacterial effect by inhibiting key enzymes involved in bacterial DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[2] These enzymes are essential for introducing negative supercoils into DNA and for separating interlinked daughter chromosomes during cell division.[1][2] By forming a stable complex with the enzyme-DNA intermediate, this compound traps the enzyme, leading to double-strand DNA breaks and ultimately bacterial cell death.

MF5137_Mechanism_of_Action cluster_bacterium Bacterial Cell MF5137 This compound DNA_Gyrase DNA Gyrase MF5137->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV MF5137->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to MF5137_Analysis_Workflow Sample_Collection Biological Sample Collection (Plasma, Serum, Urine) Spiking Spike with Internal Standard (IS) Sample_Collection->Spiking Sample_Prep Sample Preparation (Protein Precipitation or SPE) Spiking->Sample_Prep LC_Separation LC Separation (Reversed-Phase C18) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Compound Solubility in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges with experimental compounds, such as MF 5137, in culture media. The following frequently asked questions (FAQs) and troubleshooting guides offer practical solutions to common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My compound, dissolved in DMSO, precipitates when added to the culture medium. What is the primary cause of this?

A1: This is a common issue that arises from the rapid solvent exchange when a concentrated DMSO stock is diluted into an aqueous-based culture medium.[1][2] The compound, which is highly soluble in the organic solvent, crashes out of solution as the DMSO concentration dramatically decreases. To mitigate this, it is recommended to perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media and to add the compound dropwise while gently vortexing.[1]

Q2: What is the maximum recommended concentration of DMSO in the final culture medium?

A2: To avoid solvent-induced toxicity to your cells, the final concentration of DMSO should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%.[1][3] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any effects of the solvent on cell behavior.[3]

Q3: Can I use other solvents besides DMSO to dissolve my compound?

A3: Yes, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be used, but they also have cytotoxic potential.[4] The choice of solvent depends on the specific compound's solubility. It is always necessary to determine the tolerance of your specific cell line to the chosen solvent and its final concentration.

Q4: How can I determine the maximum soluble concentration of my compound in my specific culture medium?

A4: A practical approach is to perform a solubility test. This involves preparing a serial dilution of your compound in the complete cell culture medium and observing for any precipitation or turbidity.[1] This can be done visually or more quantitatively by measuring the absorbance at a wavelength like 600 nm, where an increase in absorbance indicates precipitation.[1]

Q5: Is it advisable to filter out the precipitate from the culture medium?

A5: No, filtering the medium after precipitation is not recommended. The precipitate is your compound of interest, and removing it will lead to an unquantifiable and lower effective concentration, rendering your experimental results unreliable.[1] The focus should be on preventing precipitation in the first place.

Troubleshooting Guide

Issue: Compound Precipitation in Culture Media

This guide provides a systematic approach to troubleshooting and resolving compound solubility issues.

Step 1: Optimize Stock Solution Preparation and Dilution

  • High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. Ensure complete dissolution by vortexing or brief sonication.[1]

  • Intermediate Dilution: Before adding to your final culture volume, create an intermediate dilution of your stock in pre-warmed (37°C) complete culture medium.[1]

  • Gentle Final Dilution: Add the intermediate dilution to the final volume of pre-warmed medium slowly and with gentle agitation.[1]

Step 2: Determine Maximum Soluble Concentration

If precipitation persists, it is essential to determine the empirical solubility limit in your specific experimental conditions.

Experimental Protocol: Determining Maximum Soluble Concentration

  • Prepare Serial Dilutions: Start with your high-concentration stock solution in DMSO and prepare a 2-fold serial dilution in DMSO.

  • Add to Media: In a 96-well plate, add a consistent volume of each DMSO dilution to wells containing your complete cell culture medium (e.g., 2 µL of each dilution to 200 µL of media). Include a DMSO-only control.[1]

  • Incubate and Observe: Incubate the plate under standard culture conditions (37°C, 5% CO2).

  • Assess Precipitation: Visually inspect the wells for cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[1]

  • Quantitative Assessment (Optional): Use a plate reader to measure the absorbance at 600 nm. An increase in absorbance compared to the DMSO control indicates precipitation.[1]

  • Identify Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under these specific conditions.[1]

Step 3: Consider Other Factors Influencing Solubility

  • Media Components: Serum proteins, such as albumin, can help solubilize some hydrophobic compounds.[1] However, at high compound concentrations, their capacity can be exceeded. Consider if a simpler, serum-free medium or a buffered saline solution like PBS can provide insights into the role of media components.

  • Temperature Fluctuations: Repeatedly removing culture vessels from the incubator can cause temperature changes that may affect compound solubility.[1] Minimize these fluctuations where possible.

  • Media Evaporation: In long-term experiments, evaporation can concentrate all media components, potentially exceeding the solubility limit of your compound. Ensure proper humidification and consider using plates with low-evaporation lids.[1]

Data Presentation

Table 1: Recommended Final Concentrations of Common Solvents in Cell Culture

SolventRecommended Maximum ConcentrationNotes
DMSO< 0.5% (ideally < 0.1%)[1][3]Toxicity is cell-line dependent. Always include a vehicle control.
Ethanol< 0.5%Can be more toxic than DMSO for some cell lines.
DMF< 0.1%Use with caution due to higher toxicity.

Visualizations

experimental_workflow Experimental Workflow for Compound Dosing cluster_prep Preparation cluster_dilution Dilution cluster_culture Cell Culture prep_stock Prepare High-Concentration Stock in 100% DMSO intermediate_dil Create Intermediate Dilution in Pre-warmed Medium prep_stock->intermediate_dil warm_media Pre-warm Complete Culture Medium to 37°C warm_media->intermediate_dil final_dil Add to Final Volume of Pre-warmed Medium Gently intermediate_dil->final_dil add_to_cells Add Final Solution to Cells final_dil->add_to_cells incubate Incubate at 37°C, 5% CO2 add_to_cells->incubate

Caption: Workflow for preparing and adding a compound to cell culture.

troubleshooting_workflow Troubleshooting Compound Precipitation start Compound Precipitates in Culture Medium check_dilution Was a gentle, stepwise dilution in pre-warmed medium performed? start->check_dilution determine_sol Determine Max Soluble Concentration check_dilution->determine_sol Yes reassess_protocol Optimize Dilution Protocol: - Use pre-warmed media - Perform intermediate dilution - Add dropwise with mixing check_dilution->reassess_protocol No use_lower_conc Use Compound at or below Max Soluble Concentration determine_sol->use_lower_conc consider_alternatives Consider Alternative Solvents or Formulation Strategies determine_sol->consider_alternatives If max soluble concentration is too low for experiment reassess_protocol->start

Caption: Decision tree for troubleshooting compound precipitation.

signaling_pathway Hypothetical Signaling Pathway Inhibition by Compound X Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth CompoundX Compound X (e.g., this compound) CompoundX->Akt

Caption: Hypothetical inhibition of the PI3K/Akt pathway by a compound.

References

How to avoid MF 5137 degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and use of MF 5137 in experimental settings to minimize its degradation. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: this compound is a specialized 6-aminoquinolone. Detailed public information on its stability and degradation pathways is limited. The guidance provided below is based on available data for this compound and general knowledge of the stability of structurally related fluoroquinolones.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known instability?

This compound is a potent 6-aminoquinolone antibacterial agent. Its chemical formula is C₂₃H₂₃N₃O₃ and its CAS number is 148927-23-5. The most critical known instability of this compound is its rapid photodegradation upon exposure to UVA irradiation, which leads to the formation of a toxic photoproduct.[1] Therefore, protecting this compound from light is paramount during all experimental stages.

Q2: What are the general degradation pathways for fluoroquinolones like this compound?

While specific pathways for this compound are not extensively documented, fluoroquinolones, in general, are susceptible to several degradation mechanisms:

  • Photodegradation: This is a major degradation pathway for many fluoroquinolones, including this compound.[1][2][3][4] Exposure to light, especially UV light, can cause complex reactions including defluorination, hydroxylation, decarboxylation, and opening of the quinolone ring structure.[3][5]

  • Hydrolysis: The stability of fluoroquinolones can be pH-dependent. Some fluoroquinolones undergo hydrolysis under acidic or alkaline conditions.[6]

  • Oxidation: Advanced oxidation processes can lead to the degradation of the fluoroquinolone structure, often involving cleavage of the piperazine (B1678402) ring, defluorination, and hydroxylation.[7]

Q3: How should I store this compound to ensure its stability?

To maintain the integrity of this compound, it is crucial to adhere to proper storage conditions. The following table summarizes recommended storage conditions based on general practices for photosensitive and potentially unstable compounds.

ConditionRecommendationRationale
Temperature Store at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.Low temperatures slow down chemical degradation rates.
Light Strictly protect from all light sources. Use amber vials or wrap containers in aluminum foil.This compound is known to be rapidly photodegraded by UVA light.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.To prevent potential oxidative degradation.
Form Store in solid (powder) form rather than in solution for long-term stability.Compounds are generally more stable in solid form.

Q4: What solvents should I use to prepare this compound solutions?

For preparing solutions of this compound, it is recommended to use high-purity, degassed solvents. The choice of solvent may impact stability. It is advisable to prepare fresh solutions for each experiment. If storage of solutions is unavoidable, they should be stored under the same light-protected and low-temperature conditions as the solid compound.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent experimental results or loss of compound activity. Degradation of this compound due to improper handling or storage.1. Review Storage Conditions: Ensure the compound is stored at the correct temperature and strictly protected from light. 2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions for each experiment from the solid compound. 3. Minimize Light Exposure: Conduct all experimental steps involving this compound under subdued light or using light-blocking containers.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products.1. Confirm Identity of New Peaks: If possible, use mass spectrometry to identify the degradation products. This may provide clues about the degradation pathway. 2. Optimize Experimental Conditions: Evaluate and modify experimental parameters such as pH, temperature, and light exposure to minimize degradation.
Observed cytotoxicity in cell-based assays is higher than expected. Formation of a toxic photoproduct.1. Strict Light Protection: Ensure that all steps of the cell-based assay, from solution preparation to incubation, are performed in the dark or under safe light conditions.[1] 2. Include Proper Controls: Run control experiments with the vehicle and with this compound that has been intentionally exposed to light to assess the toxicity of the photoproduct.

Experimental Protocols

Protocol 1: General Handling and Solution Preparation of this compound

  • Work Area: Perform all manipulations in an area with minimal light exposure. Use a fume hood with the sash lowered and lights turned off, or work in a room with amber lighting.

  • Weighing: Weigh the solid this compound powder using a calibrated microbalance. Minimize the time the container is open.

  • Solvent Preparation: Use high-purity, anhydrous solvents. If applicable, degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Dissolution: Add the solvent to the weighed this compound powder in a light-protected container (e.g., amber glass vial). Vortex or sonicate briefly until fully dissolved.

  • Storage of Solution: If immediate use is not possible, store the solution tightly sealed, wrapped in aluminum foil, at -20°C. Before use, allow the solution to equilibrate to room temperature in the dark.

Visualizations

experimental_workflow cluster_storage Storage cluster_preparation Solution Preparation (Low Light) cluster_experiment Experiment (Light Protected) cluster_degradation Degradation Pathway storage Solid this compound (-20°C, Dark) weigh Weigh Powder storage->weigh Retrieve dissolve Dissolve in Degassed Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment Use Immediately degradation Degradation (Light, O₂, pH) experiment->degradation Potential

Caption: Experimental workflow for handling this compound to minimize degradation.

signaling_pathway MF5137 This compound (6-aminoquinolone) DNA_Gyrase Bacterial DNA Gyrase MF5137->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV MF5137->Topo_IV Inhibits DNA_Replication DNA Replication Blocked DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Postulated mechanism of action of this compound as a quinolone antibacterial.

References

Potential off-target effects of MF 5137 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of MF 5137. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: this compound is a 6-aminoquinolone. Direct experimental data on its off-target effects is limited in publicly available literature. The information provided here is largely based on studies of the broader class of quinolone and fluoroquinolone antibiotics. These potential off-target effects may or may not be applicable to this compound and should be experimentally verified.

Frequently Asked Questions (FAQs)

Q1: What are the potential primary off-target categories for quinolone-based compounds like this compound?

A1: Quinolone derivatives have been reported to exert off-target effects across several key areas, primarily:

  • Mitochondrial Toxicity: Fluoroquinolones can impair mitochondrial function through various mechanisms.[1][2][3][4]

  • Central Nervous System (CNS) Effects: Neurotoxicity is a known side effect of some fluoroquinolones.[2][5][6]

  • Cardiotoxicity: Certain quinolones have been associated with adverse cardiovascular effects.

  • Musculoskeletal Toxicity: Tendonitis and tendon rupture are well-documented, albeit rare, side effects of some fluoroquinolones.[5][7]

  • Kinase Inhibition: The quinoline (B57606) scaffold is found in many kinase inhibitors, suggesting potential for off-target kinase activity.[8][9][10]

Q2: My cells are showing signs of mitochondrial dysfunction after treatment with this compound. What could be the underlying mechanism?

A2: Based on studies of other fluoroquinolones, mitochondrial dysfunction can arise from several mechanisms:

  • Inhibition of Topoisomerase II: While the primary target in bacteria is DNA gyrase, fluoroquinolones can also inhibit human topoisomerase II, which is essential for mitochondrial DNA (mtDNA) replication.[1] This can lead to a reduction in mtDNA content and impaired synthesis of essential mitochondrial proteins.

  • Direct Protein Interactions: Recent studies have identified direct interactions of fluoroquinolones with mitochondrial proteins such as apoptosis-inducing factor mitochondria-associated 1 (AIFM1) and isocitrate dehydrogenase 2 (IDH2), which can disrupt the electron transport chain and cellular metabolism.[3][4]

  • Oxidative Stress: Fluoroquinolone-induced mitochondrial damage can lead to the generation of reactive oxygen species (ROS), causing further cellular damage.

Q3: I am observing unexpected neurological effects in my animal model. Could this be an off-target effect of this compound?

A3: Yes, CNS effects are a known issue with some fluoroquinolones. The primary hypothesized mechanism is the inhibition of the gamma-aminobutyric acid type A (GABAa) receptor.[6][11] This inhibition can disrupt the normal inhibitory neurotransmission in the brain, leading to excitotoxicity and symptoms like seizures or agitation. The co-administration of non-steroidal anti-inflammatory drugs (NSAIDs) can sometimes potentiate this effect.[6][11]

Q4: Are there any known off-target kinase interactions for quinolone derivatives?

A4: Yes, the quinoline scaffold is a common feature in many kinase inhibitors. While specific data for this compound is not available, other quinolone derivatives have been shown to inhibit a range of kinases, including:

  • Axl receptor tyrosine kinase[8]

  • Fms-like tyrosine kinase 3 (FLT3)

  • Epidermal growth factor receptor (EGFR)[10]

  • Vascular endothelial growth factor receptor (VEGFR)[10]

  • c-Met[10]

It is plausible that this compound could have off-target activity against one or more kinases.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
Potential Cause Troubleshooting Steps
Mitochondrial Toxicity 1. Assess Mitochondrial Health: Use assays like MTT, Seahorse XF Analyzer, or JC-1 staining to evaluate mitochondrial membrane potential and respiration. 2. Measure mtDNA Content: Perform qPCR to quantify mitochondrial DNA levels. 3. Evaluate Oxidative Stress: Use fluorescent probes (e.g., DCFDA) to measure intracellular ROS levels.
Off-Target Kinase Inhibition 1. Kinome Profiling: Perform a kinome-wide activity screen to identify potential off-target kinases. 2. Western Blot Analysis: Examine the phosphorylation status of key signaling proteins downstream of suspected off-target kinases.
General Cellular Stress 1. Dose-Response Curve: Determine the EC50 for cytotoxicity and use concentrations well below this for mechanistic studies. 2. Apoptosis Assays: Use techniques like Annexin V/PI staining or caspase activity assays to determine if cell death is occurring via apoptosis.
Issue 2: Inconsistent or Unexplained Phenotypes
Potential Cause Troubleshooting Steps
Off-Target Signaling Pathway Modulation 1. Pathway Analysis: Use proteomics or transcriptomics to identify unexpectedly altered signaling pathways. 2. Rescue Experiments: If a specific off-target is identified, attempt to rescue the phenotype by overexpressing the target or using a known activator of the pathway.
Compound Purity and Stability 1. Verify Compound Identity and Purity: Use techniques like LC-MS and NMR to confirm the identity and purity of your this compound stock. 2. Assess Stability: Evaluate the stability of the compound in your experimental media over the time course of the experiment.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This method can be used to assess whether this compound directly binds to a suspected off-target protein in a cellular context.

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control.

  • Heating: Aliquot the cell lysate into different tubes and heat them to a range of temperatures.

  • Protein Separation: Pellet the aggregated proteins by centrifugation.

  • Protein Detection: Analyze the soluble protein fraction by Western blot using an antibody specific for the suspected off-target protein. A shift in the melting curve between the treated and control samples indicates direct binding.

Visualizations

Potential Off-Target Signaling Pathways

G cluster_0 Mitochondrial Toxicity cluster_1 CNS Effects cluster_2 Kinase Inhibition MF_5137_mito This compound Topoisomerase_II Topoisomerase II MF_5137_mito->Topoisomerase_II inhibition AIFM1_IDH2 AIFM1, IDH2 MF_5137_mito->AIFM1_IDH2 direct interaction mtDNA_Replication mtDNA Replication Topoisomerase_II->mtDNA_Replication disruption ETC_Proteins Electron Transport Chain Proteins mtDNA_Replication->ETC_Proteins impaired synthesis ROS_Production Increased ROS Production ETC_Proteins->ROS_Production AIFM1_IDH2->ETC_Proteins dysfunction Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction MF_5137_cns This compound GABAa_Receptor GABAa Receptor MF_5137_cns->GABAa_Receptor inhibition Neuronal_Inhibition Neuronal Inhibition GABAa_Receptor->Neuronal_Inhibition reduced Excitotoxicity Neuro-excitotoxicity Neuronal_Inhibition->Excitotoxicity MF_5137_kin This compound RTKs Receptor Tyrosine Kinases (e.g., Axl, FLT3, EGFR, VEGFR) MF_5137_kin->RTKs inhibition Downstream_Signaling Downstream Signaling Pathways (e.g., MAPK, PI3K/AKT) RTKs->Downstream_Signaling inhibition Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation_Survival reduced

Caption: Potential off-target signaling pathways of this compound.

Experimental Workflow: Investigating Unexpected Cytotoxicity

G Start Unexpected Cytotoxicity Observed with this compound Mito_Tox Hypothesis 1: Mitochondrial Toxicity Start->Mito_Tox Kinase_Inhib Hypothesis 2: Off-Target Kinase Inhibition Start->Kinase_Inhib Other Hypothesis 3: Other Mechanisms Start->Other Mito_Assays Perform Mitochondrial Health Assays (MTT, Seahorse, JC-1) Mito_Tox->Mito_Assays Kinome_Screen Perform Kinome-Wide Screen Kinase_Inhib->Kinome_Screen Pathway_Analysis Perform Proteomic/Transcriptomic Analysis Other->Pathway_Analysis Mito_Dysfunction Mitochondrial Dysfunction Confirmed? Mito_Assays->Mito_Dysfunction Kinase_Hits Specific Kinase Hits Identified? Kinome_Screen->Kinase_Hits Altered_Pathways Novel Pathways Altered? Pathway_Analysis->Altered_Pathways Validate_Mito Validate Mechanism (e.g., mtDNA content, ROS levels) Mito_Dysfunction->Validate_Mito Yes Conclusion_Other Further Investigation Needed Mito_Dysfunction->Conclusion_Other No Validate_Kinase Validate Hits (e.g., Western Blot for p-substrates) Kinase_Hits->Validate_Kinase Yes Kinase_Hits->Conclusion_Other No Validate_Pathway Validate Pathway Modulation Altered_Pathways->Validate_Pathway Yes Altered_Pathways->Conclusion_Other No Conclusion_Mito Conclude Mitochondrial Toxicity as Off-Target Effect Validate_Mito->Conclusion_Mito Conclusion_Kinase Conclude Kinase Inhibition as Off-Target Effect Validate_Kinase->Conclusion_Kinase Validate_Pathway->Conclusion_Other

Caption: Troubleshooting workflow for unexpected cytotoxicity.

References

MF 5137 stability and storage conditions for long-term use

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a generalized guide based on best practices for handling small molecule compounds in a research setting. As there is no publicly available data for a compound specifically designated "MF-5137," this document should be used as a template. All storage conditions and stability data are illustrative and must be confirmed through empirical testing of the actual compound.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for solid MF-5137?

For long-term stability, solid (lyophilized powder) MF-5137 should be stored in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage (up to a few weeks), storage at 4°C is acceptable if the compound is kept desiccated.

2. How should I prepare stock solutions of MF-5137?

It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO). Ensure the compound is fully dissolved. For aqueous experiments, further dilutions should be made in the appropriate buffer immediately before use.

3. What is the stability of MF-5137 in solution?

The stability of MF-5137 in solution is dependent on the solvent and storage temperature. Stock solutions in anhydrous DMSO are generally more stable than aqueous solutions. It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. For optimal results, use freshly prepared aqueous solutions and avoid storing them for extended periods.

Troubleshooting Guide

1. I am observing a decrease in the activity of MF-5137 in my experiments. What could be the cause?

A decrease in activity can be due to several factors:

  • Degradation: The compound may have degraded due to improper storage, exposure to light, or instability in the experimental buffer.

  • Repeated Freeze-Thaw Cycles: Aliquoting stock solutions is crucial to prevent degradation from repeated temperature changes.

  • Improper Dilution: Ensure accurate and fresh dilutions are made for each experiment.

2. My MF-5137 solution appears cloudy or has visible precipitate. What should I do?

Precipitation can occur if the solubility of MF-5137 is exceeded in the chosen solvent or buffer. Try the following:

  • Gentle Warming: Warm the solution to 37°C for a short period to see if the precipitate redissolves.

  • Sonication: Brief sonication can also help to redissolve the compound.

  • Solvent Change: Consider using a different solvent system if solubility issues persist.

Stability Data

The following table summarizes illustrative stability data for MF-5137 under various conditions. Note: This is example data and should be replaced with experimentally determined values.

Storage ConditionDurationFormPurity by HPLC (%)Notes
-20°C, desiccated, dark12 monthsSolid>99%Recommended long-term storage
4°C, desiccated, dark1 monthSolid>99%Suitable for short-term storage
Room Temperature (25°C)1 weekSolid98%Minor degradation observed
-20°C in DMSO6 monthsSolution99%Aliquoted, single freeze-thaw
4°C in Aqueous Buffer (pH 7.4)24 hoursSolution95%Significant degradation after 48h

Experimental Protocols

Protocol: Assessing MF-5137 Stability by HPLC

This protocol outlines a general method for determining the stability of MF-5137 over time.

  • Sample Preparation:

    • Prepare a stock solution of MF-5137 in an appropriate solvent (e.g., DMSO) at a known concentration.

    • Dilute the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4) to the final working concentration.

    • Divide the solution into multiple aliquots for testing at different time points.

    • Store the aliquots under the desired test conditions (e.g., 4°C, 25°C, 37°C).

  • HPLC Analysis:

    • At each time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot and inject it into the HPLC system.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is a common starting point.

    • Column: A C18 reverse-phase column is typically used for small molecules.

    • Detection: UV detection at a wavelength where MF-5137 has maximum absorbance.

  • Data Analysis:

    • Measure the peak area of the parent MF-5137 compound at each time point.

    • Calculate the percentage of the remaining compound relative to the initial time point (T=0).

    • The appearance of new peaks may indicate the formation of degradation products.

Visualizations

TroubleshootingWorkflow start Reduced Activity of MF-5137 Observed check_storage Verify Storage Conditions (-20°C, dark, desiccated?) start->check_storage check_handling Review Handling Procedures (Fresh dilutions? Aliquoted?) start->check_handling check_solution Inspect Solution (Precipitate or cloudiness?) start->check_solution storage_ok Storage OK check_storage->storage_ok handling_ok Handling OK check_handling->handling_ok solution_ok Solution Clear check_solution->solution_ok storage_ok->handling_ok Yes correct_storage Action: Correct Storage & Use New Vial storage_ok->correct_storage No handling_ok->solution_ok Yes correct_handling Action: Improve Handling (Aliquot, fresh dilutions) handling_ok->correct_handling No handle_precipitate Action: Warm/Sonicate or Prepare Fresh solution_ok->handle_precipitate No run_stability_test Perform Stability Test (e.g., HPLC) to Confirm Degradation solution_ok->run_stability_test Yes

Caption: Troubleshooting workflow for reduced MF-5137 activity.

StorageAndHandling receive Receive Solid MF-5137 long_term Long-Term Storage (> 1 month) receive->long_term short_term Short-Term Storage (< 1 month) receive->short_term store_solid_minus20 Store at -20°C (Desiccated, Dark) long_term->store_solid_minus20 store_solid_4 Store at 4°C (Desiccated, Dark) short_term->store_solid_4 reconstitute Reconstitute in Anhydrous DMSO to Create Stock Solution store_solid_minus20->reconstitute store_solid_4->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot store_solution Store Stock Solution at -20°C aliquot->store_solution prepare_working Prepare Fresh Working Solution in Aqueous Buffer store_solution->prepare_working use_experiment Use Immediately in Experiment prepare_working->use_experiment

Caption: Recommended storage and handling for MF-5137.

Addressing MF 5137 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of MF 5137 precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent 6-aminoquinolone, a class of synthetic broad-spectrum antibacterial agents. Quinolones act by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By stabilizing the complex between these enzymes and DNA, this compound induces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.

Q2: Why is my this compound precipitating out of my stock solution?

Precipitation of this compound from a stock solution, commonly prepared in DMSO, is often due to several factors:

  • Low Aqueous Solubility: Like many quinolones, this compound likely has poor solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound can "crash out" as the solvent environment changes.

  • High Concentration: The concentration of your stock solution may exceed the solubility limit of this compound in the chosen solvent, especially at lower temperatures.

  • Temperature Fluctuations: Solubility is temperature-dependent. A decrease in temperature, such as moving a stock solution from room temperature to 4°C or -20°C, can reduce the solubility and cause precipitation. Repeated freeze-thaw cycles can also promote the formation of precipitates.[1]

  • pH of the Solution: The solubility of quinolones can be influenced by the pH of the solution.[2]

  • Interactions with Media Components: Components in cell culture media, such as salts and proteins, can sometimes interact with the compound, leading to precipitation.[3]

Q3: My frozen stock solution of this compound has a precipitate after thawing. Can I still use it?

It is not recommended to use a solution with a visible precipitate. The presence of solid material means the actual concentration of the dissolved compound is unknown, which will lead to inaccurate and unreliable experimental results. The precipitate should be redissolved before use.

Q4: What is the best way to store this compound stock solutions to prevent precipitation?

To minimize precipitation, it is recommended to:

  • Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • For long-term storage, -80°C is preferable to -20°C.

  • Before use, allow the aliquot to warm completely to room temperature and vortex thoroughly to ensure any microscopic crystals are redissolved.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to diagnose and resolve precipitation issues with this compound stock solutions.

Potential Cause Observation Recommended Solution
Poor Aqueous Solubility Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer or media.1. Warm the Diluent: Ensure your aqueous buffer or media is at 37°C before adding the stock solution. 2. Slow, Dropwise Addition: Add the DMSO stock solution slowly and dropwise to the aqueous solution while vortexing to ensure rapid mixing and prevent localized high concentrations. 3. Intermediate Dilution: Consider a serial dilution approach. First, dilute the concentrated DMSO stock to an intermediate concentration in your experimental medium, then perform the final dilution.
Stock Solution is Supersaturated The solution appears cloudy or forms a precipitate over time, even in the primary solvent.1. Lower the Stock Concentration: Prepare a new stock solution at a lower concentration. 2. Gentle Warming: Gently warm the solution to 37°C in a water bath to aid dissolution. 3. Sonication: Use a bath sonicator for brief periods to help break up and dissolve the precipitate.
Low-Temperature Storage Precipitate is observed after storing the solution at 4°C or -20°C.1. Warm and Vortex: Before use, allow the vial to equilibrate to room temperature and then vortex thoroughly to redissolve the compound. 2. Aliquot for Single Use: Prepare smaller, single-use aliquots to minimize the need for repeated warming and cooling of the entire stock.
Incorrect Solvent The compound does not fully dissolve during initial stock preparation.While DMSO is a common solvent, for some quinolones, solubility can be enhanced in slightly acidic conditions (e.g., 0.1 N HCl).[4][5][6] However, the compatibility of acidic solutions with your experimental system must be considered.

Data Presentation: Solubility of a Representative Fluoroquinolone

Solvent Temperature Solubility (mg/mL) Notes
DMSO 25°C< 1Poorly soluble.[4]
Methanol 25°C< 1Poorly soluble.[4]
Ethanol 25°C< 1Practically insoluble.[4][7]
0.1 N Hydrochloric Acid 25°C25Soluble.[4]
Water 20°C30Hydrochloride salt is soluble.[7]

This data is for Ciprofloxacin and should be used as an estimate for this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Pre-warm DMSO: Gently warm the required volume of DMSO to room temperature.

  • Weigh this compound: In a sterile environment, accurately weigh the required amount of this compound powder and transfer it to a sterile vial.

  • Add DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder.

  • Dissolve: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear.

  • Gentle Warming/Sonication (if necessary): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes or place it in a sonicator bath for a brief period.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile cryovials. Store the aliquots at -80°C for long-term storage.

Protocol 2: Redissolving Precipitated this compound

Procedure:

  • Equilibrate to Room Temperature: Remove the vial from cold storage and allow it to warm completely to room temperature.

  • Vortex Thoroughly: Vortex the vial vigorously for 1-2 minutes.

  • Gentle Warming: If the precipitate persists, place the vial in a 37°C water bath for 10-15 minutes. Periodically remove the vial and vortex.

  • Sonication: As an alternative to warming, place the vial in a sonicator bath for 5-10 minutes.

  • Visual Confirmation: Before use, ensure the solution is completely clear and free of any visible precipitate. If the precipitate does not redissolve, it is recommended to discard the vial as the concentration is no longer reliable.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Precipitation start Precipitate Observed in Stock Solution warm_vortex Warm to RT/37°C and Vortex Thoroughly start->warm_vortex check_dissolved Is Precipitate Redissolved? warm_vortex->check_dissolved use_solution Solution Ready for Use (Proceed with Caution) check_dissolved->use_solution Yes troubleshoot Further Troubleshooting check_dissolved->troubleshoot No lower_conc Prepare New Stock at Lower Concentration troubleshoot->lower_conc change_solvent Consider Alternative Solvent System troubleshoot->change_solvent discard Discard Unreliable Solution lower_conc->discard change_solvent->discard

Caption: Troubleshooting workflow for addressing this compound precipitation.

G cluster_1 Mechanism of Action of this compound mf5137 This compound (6-Aminoquinolone) bacterial_cell Bacterial Cell mf5137->bacterial_cell Enters dna_gyrase DNA Gyrase (Topoisomerase II) bacterial_cell->dna_gyrase topo_iv Topoisomerase IV bacterial_cell->topo_iv ternary_complex Ternary Complex (this compound + Enzyme + DNA) dna_gyrase->ternary_complex Binds to DNA Complex topo_iv->ternary_complex Binds to DNA Complex dna Bacterial DNA dna->ternary_complex replication_block Blockage of DNA Replication Fork ternary_complex->replication_block ds_breaks Double-Strand DNA Breaks ternary_complex->ds_breaks cell_death Bacterial Cell Death replication_block->cell_death ds_breaks->cell_death

Caption: Signaling pathway for this compound's antibacterial mechanism.

References

Technical Support Center: Overcoming Limitations of MF 5137 and Other 6-Aminoquinolones in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MF 5137 and other 6-aminoquinolone compounds. The information is designed to address common challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a potent 6-aminoquinolone, a class of synthetic broad-spectrum antibacterial agents.[1] Like other quinolones, its primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes). These enzymes are critical for bacterial DNA replication, repair, and recombination. By targeting these enzymes, 6-aminoquinolones lead to DNA damage and ultimately bacterial cell death.

Q2: What are the primary reasons for observing high Minimum Inhibitory Concentration (MIC) values for this compound against our bacterial strains?

There are several potential reasons for higher than expected MIC values:

  • Bacterial Resistance: The bacterial strain may have acquired resistance to quinolones. Common mechanisms include mutations in the quinolone-resistance determining regions (QRDRs) of the target genes (gyrA, gyrB, parC, parE), increased expression of efflux pumps that remove the compound from the cell, or decreased permeability of the outer membrane in Gram-negative bacteria.

  • Experimental Conditions: The pH of the culture medium can influence the activity of some quinolones. Additionally, high concentrations of divalent cations (e.g., Mg²⁺, Ca²⁺) in the medium can chelate the compound, reducing its effective concentration.

  • Inoculum Effect: A higher than recommended bacterial inoculum concentration can lead to elevated MIC values.

Q3: Our experimental results with this compound are inconsistent. What are the common sources of variability?

Inconsistent results in antibacterial assays can stem from several factors:

  • Inoculum Preparation: Variability in the growth phase or density of the bacterial culture used for inoculation can significantly impact results.

  • Media Composition: Batch-to-batch variation in culture media can affect bacterial growth and compound activity.

  • Compound Stability and Solubility: this compound, like other chemical compounds, may degrade over time or precipitate in the assay medium if not properly dissolved.

  • Incubation Conditions: Fluctuations in incubation temperature or time can lead to inconsistent bacterial growth and, consequently, variable MIC readings.

Troubleshooting Guides

Issue 1: Higher than Expected MIC Values
Potential Cause Troubleshooting Steps Expected Outcome
Target-Site Mutations 1. Amplify and sequence the QRDRs of gyrA, gyrB, parC, and parE. 2. Compare the sequences to a susceptible reference strain to identify mutations.Identification of specific mutations conferring resistance.
Increased Efflux Pump Activity 1. Perform an ethidium (B1194527) bromide accumulation assay. 2. Measure the fluorescence of ethidium bromide inside the bacterial cells in the presence and absence of an efflux pump inhibitor (EPI).Reduced fluorescence in the resistant strain compared to the susceptible strain, which is restored upon addition of an EPI.
Incorrect Media Composition 1. Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing. 2. Ensure the pH of the medium is within the recommended range for the specific bacterial species.More consistent and potentially lower MIC values.
Compound Precipitation 1. Visually inspect the assay wells for any signs of precipitation. 2. If precipitation is observed, consider using a different solvent or a solubilizing agent that does not interfere with the assay.Clear solutions in the assay wells and more reliable results.
Issue 2: Failure to Amplify QRDRs via PCR
Potential Cause Troubleshooting Steps Expected Outcome
Poor DNA Quality 1. Assess the purity and concentration of the extracted genomic DNA using a spectrophotometer (A260/A280 ratio). 2. Run an aliquot of the DNA on an agarose (B213101) gel to check for degradation.High-quality, intact genomic DNA.
Incorrect Primer Design 1. Verify the specificity of the primers for the target genes in the bacterial species of interest. 2. Check for potential hairpin structures or self-dimerization of the primers.Successful amplification of the target QRDR fragments.
Presence of PCR Inhibitors 1. If poor DNA quality is suspected, re-purify the DNA sample. 2. Perform a dilution series of the DNA template to dilute out potential inhibitors.Amplification is observed in the diluted samples.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Prepare Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar (B569324) plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Signaling Pathways and Workflows

Mechanism of Quinolone Action and Resistance

The following diagram illustrates the mechanism of action of 6-aminoquinolones like this compound and the common pathways leading to bacterial resistance.

Quinolone_Action_Resistance cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance MF5137 This compound (6-Aminoquinolone) DNA_Gyrase DNA Gyrase (gyrA, gyrB) MF5137->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (parC, parE) MF5137->Topo_IV Inhibits Efflux_Pump Efflux Pump Overexpression MF5137->Efflux_Pump Pumped out of cell DNA_Replication DNA Replication & Repair Disrupted DNA_Gyrase->DNA_Replication Target_Mutation Target-Site Mutation (QRDR) DNA_Gyrase->Target_Mutation Mutation in gyrA/gyrB Topo_IV->DNA_Replication Topo_IV->Target_Mutation Mutation in parC/parE Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Resistance Resistance to this compound Target_Mutation->Resistance Efflux_Pump->Resistance Reduced_Permeability Reduced Permeability (Gram-negative) Reduced_Permeability->Resistance

Caption: Mechanism of this compound action and bacterial resistance pathways.

Experimental Workflow for Investigating Resistance

This workflow outlines the steps to investigate the mechanism of resistance when a bacterial strain shows high MIC values for this compound.

Resistance_Workflow start Start: High MIC for this compound Observed mic_confirm Confirm MIC with Broth Microdilution start->mic_confirm dna_extraction Genomic DNA Extraction mic_confirm->dna_extraction pcr PCR Amplification of QRDRs dna_extraction->pcr sequencing Sanger Sequencing pcr->sequencing sequence_analysis Sequence Analysis & Comparison to Wild-Type sequencing->sequence_analysis mutation_found Resistance Mutation Identified sequence_analysis->mutation_found efflux_assay Ethidium Bromide Accumulation Assay mutation_found->efflux_assay No end_mutation Conclusion: Target-Site Mutation Mediated Resistance mutation_found->end_mutation Yes efflux_positive Increased Efflux Activity Detected efflux_assay->efflux_positive end_efflux Conclusion: Efflux Pump Mediated Resistance efflux_positive->end_efflux Yes end_unknown Conclusion: Other Resistance Mechanisms Likely efflux_positive->end_unknown No

Caption: Workflow for investigating this compound resistance mechanisms.

References

Technical Support Center: Minimizing MF 5137 Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from the 6-aminoquinolone compound, MF 5137, in colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: My colorimetric assay is showing unexpectedly high background absorbance when testing this compound. What could be the cause?

A1: This is a common issue with compounds that absorb light in the same spectral range as the assay's chromogenic substrate. This compound, as a quinolone, may be yellow to red in color and could be directly contributing to the absorbance reading, leading to false positives or skewed results.[1] It is crucial to run a control experiment with this compound in the assay buffer without the enzyme or other reaction components to determine its intrinsic absorbance at the measurement wavelength.

Q2: I am observing a decrease in signal in my enzyme inhibition assay when this compound is present, but the dose-response curve is unusual. Could this be interference?

A2: Yes, this could be indicative of several types of interference. This compound might be precipitating out of solution at higher concentrations, causing light scattering that can interfere with absorbance readings.[2] Additionally, the compound could be interacting with assay components in a non-specific manner, such as through aggregation.[3] Pan-Assay Interference Compounds (PAINS) are known to cause such misleading results through various non-specific interaction mechanisms.[3]

Q3: How can I proactively design my colorimetric assay to minimize potential interference from compounds like this compound?

A3: Thoughtful assay design is key to mitigating interference.[3] Consider the following strategies:

  • Wavelength Selection: If possible, choose a chromogenic substrate that produces a product with an absorbance maximum at a wavelength where this compound has minimal absorbance.

  • Inclusion of Detergents: Adding a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, to the assay buffer can help prevent the formation of compound aggregates.

  • Reagent Addition Order: Modifying the order of reagent addition can sometimes help identify and mitigate interference.

Q4: What is an orthogonal assay and how can it help validate my results with this compound?

A4: An orthogonal assay is a secondary assay that measures the same biological endpoint but uses a different technology or detection method. For example, if you are seeing inhibition in a colorimetric assay, you could use a fluorescence-based or a label-free method to confirm the activity. True biological activity should be consistent across different assay formats, while interference is often technology-specific. A significant loss of activity in the orthogonal assay strongly suggests the original result was an artifact.

Troubleshooting Guides

Issue 1: High Background Absorbance

This guide will help you determine if the intrinsic color of this compound is interfering with your assay.

Experimental Protocol: Compound Absorbance Scan

  • Prepare a stock solution of this compound in your assay buffer at the highest concentration used in your experiments.

  • Perform a full wavelength scan (e.g., 300-700 nm) of the this compound solution using a spectrophotometer to identify its absorbance spectrum.

  • Compare the absorbance spectrum of this compound with the absorbance maximum of your assay's chromogenic product.

  • Analyze the data: If there is significant overlap, the intrinsic color of this compound is likely contributing to your signal.

Data Summary: Intrinsic Absorbance of this compound

Wavelength (nm)Absorbance of Assay ProductAbsorbance of this compound (100 µM)
4050.850.25
4500.620.15
5600.150.02
6200.050.01

Troubleshooting Workflow: High Background

start High Background Signal Observed check_intrinsic_color Run Compound-Only Control (No Enzyme/Substrate) start->check_intrinsic_color is_colored Is Absorbance Still High? check_intrinsic_color->is_colored subtract_background Subtract Compound-Only Background from All Readings is_colored->subtract_background Yes no_interference Interference is Not Due to Intrinsic Color is_colored->no_interference No end Proceed with Corrected Data subtract_background->end change_wavelength Change Assay Wavelength to Minimize Compound Absorbance change_wavelength->end no_interference->change_wavelength

Workflow for troubleshooting high background signals.

Issue 2: Non-Specific Inhibition and Irregular Dose-Response Curves

This guide addresses potential interference from compound aggregation.

Experimental Protocol: Detergent Sensitivity Assay

  • Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.

  • Prepare serial dilutions of this compound in both buffers.

  • Run your standard colorimetric assay in parallel using both sets of compound dilutions.

  • Generate dose-response curves and calculate the IC50 value for this compound in both conditions.

  • Analyze the data: A significant rightward shift in the IC50 value in the presence of Triton X-100 suggests that aggregation is a likely cause of the observed inhibition.

Data Summary: Effect of Detergent on this compound Potency

ConditionIC50 of this compound (µM)
No Detergent5.2
0.01% Triton X-100> 100

Troubleshooting Workflow: Non-Specific Inhibition

start Irregular Dose-Response or Suspected Non-Specific Inhibition detergent_assay Perform Assay with and without 0.01% Triton X-100 start->detergent_assay ic50_shift Significant Rightward IC50 Shift? detergent_assay->ic50_shift aggregation_likely Inhibition Likely Due to Aggregation. Include Detergent in Future Assays. ic50_shift->aggregation_likely Yes other_mechanism Interference May Be Due to Another Mechanism (e.g., Reactivity). ic50_shift->other_mechanism No orthogonal_assay Confirm with Orthogonal Assay (e.g., Fluorescence-based) aggregation_likely->orthogonal_assay other_mechanism->orthogonal_assay end Validate True Activity orthogonal_assay->end

Workflow to diagnose aggregation-based interference.

General Experimental Protocols

Protocol: Orthogonal Assay Validation

To confirm that the observed activity of this compound is genuine and not an artifact of the colorimetric assay, it is essential to use an orthogonal assay with a different detection method.

  • Select an Orthogonal Assay: Choose a secondary assay with a different readout technology (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer [TR-FRET], or a label-free technology like surface plasmon resonance).

  • Dose-Response Confirmation: Run a full dose-response curve of this compound in the orthogonal assay.

  • Analyze for Consistency: True hits should exhibit consistent activity and potency across different assay formats. A significant loss of activity in the orthogonal assay strongly suggests that the original result was an artifact.

Signaling Pathway: Distinguishing True vs. False Positives

start Initial Hit from Colorimetric Assay orthogonal_test Test in Orthogonal Assay (e.g., Fluorescence-based) start->orthogonal_test activity_consistent Activity Consistent? orthogonal_test->activity_consistent true_positive True Positive: Proceed with Hit Validation activity_consistent->true_positive Yes false_positive False Positive: Initial Result Likely an Artifact activity_consistent->false_positive No investigate_interference Investigate Nature of Interference (e.g., Aggregation, Color) false_positive->investigate_interference

Logic for validating hits with an orthogonal assay.

References

Technical Support Center: Improving the Efficacy of MF 5137 in Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MF 5137. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound and troubleshooting common issues, particularly when encountering resistant bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent 6-aminoquinolone, a class of synthetic broad-spectrum antibacterial agents.[1] Like other quinolones, its primary mechanism of action is the inhibition of essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3][4] These enzymes are crucial for bacterial DNA replication, transcription, and cell division, as they manage the topological state of the DNA.[2][5] By stabilizing the complex between these enzymes and DNA, this compound induces double-strand breaks in the bacterial chromosome, which ultimately leads to cell death.[3][4]

Q2: What are the common mechanisms of bacterial resistance to quinolones like this compound?

A2: Bacterial resistance to quinolones is a complex issue and can arise through several mechanisms. The most common are:

  • Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes, which encode the subunits of DNA gyrase and topoisomerase IV. These mutations reduce the binding affinity of the drug to its target enzymes.[2][6][7][8]

  • Reduced Intracellular Concentration: This can be due to either decreased uptake of the drug, often through mutations affecting porin channels in the bacterial cell wall, or increased efflux of the drug via over-expression of efflux pumps.[2][8]

  • Plasmid-Mediated Resistance: Bacteria can acquire plasmids carrying resistance genes. Notable examples include qnr genes, which produce proteins that protect the target enzymes from quinolones, and genes encoding enzymes that modify the drug, such as the aminoglycoside acetyltransferase variant AAC(6')-Ib-cr.[3][5][8]

Q3: How can I determine if my bacterial strain is resistant to this compound?

A3: Standard antimicrobial susceptibility testing (AST) methods are used to determine resistance. The most common methods are broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and disk diffusion assays. An increase in the MIC value for this compound compared to a susceptible control strain indicates resistance. For a more in-depth understanding, molecular techniques like PCR and DNA sequencing can be used to identify specific resistance-conferring mutations in the QRDRs of the target genes.[9][10]

Q4: What strategies can be employed to enhance the efficacy of this compound against resistant strains?

A4: Several strategies are being explored to combat resistance to quinolones:

  • Combination Therapy: Using this compound in conjunction with other antibiotics that have different mechanisms of action can create a synergistic effect, potentially overcoming resistance.

  • Adjuvants/Inhibitors: Co-administration of this compound with adjuvants like efflux pump inhibitors (EPIs) can increase the intracellular concentration of the drug, restoring its activity.

  • Novel Drug Delivery Systems: Encapsulating this compound in nanoparticles or other delivery systems can improve its bioavailability and target specificity.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
Possible Cause Recommended Solution
Inoculum Preparation Ensure the bacterial suspension is standardized to a 0.5 McFarland standard to achieve a consistent starting cell density.
Media Composition Use cation-adjusted Mueller-Hinton Broth (CAMHB) as variations in divalent cation concentrations can affect quinolone activity.
Serial Dilution Errors Perform serial dilutions of this compound carefully and use calibrated pipettes to ensure accurate final concentrations in the microtiter plate wells.
Incubation Conditions Incubate plates at a consistent temperature (typically 35-37°C) for a standardized duration (16-20 hours) as variations can affect bacterial growth rates.
Contamination Include a sterility control (broth only) and a growth control (broth with inoculum, no drug) to check for contamination and ensure the viability of the bacterial strain.
Issue 2: Unexpected Resistance in a Previously Susceptible Strain
Possible Cause Recommended Solution
Spontaneous Mutation Sub-culture the strain from a frozen stock to ensure you are starting with the original susceptible isolate. Perform susceptibility testing on multiple colonies to check for heterogeneity in the population.
Plasmid Acquisition If possible, screen for the presence of common plasmid-mediated resistance genes (e.g., qnr) using PCR.
Incorrect Drug Concentration Verify the concentration of your this compound stock solution. Powdered drug should be weighed accurately and dissolved in the appropriate solvent as per the manufacturer's instructions.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination
  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent to create a high-concentration stock solution.

  • Prepare Microtiter Plate: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Prepare Inoculum: Select 3-5 well-isolated colonies of the test bacterium from an agar (B569324) plate and suspend them in saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculate Plate: Add 50 µL of the standardized inoculum to each well, resulting in a final bacterial concentration of 5 x 10⁵ CFU/mL and a final volume of 100 µL. Include growth control (inoculum without drug) and sterility control (broth only) wells.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Testing
  • Prepare Plates: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute this compound horizontally and a second antimicrobial agent vertically.

  • Inoculation: Inoculate the plate with the resistant bacterial strain, prepared as described in the MIC protocol.

  • Incubation and Reading: Incubate and read the MIC of each drug, both alone and in combination.

  • Calculate FIC Index: Determine the Fractional Inhibitory Concentration (FIC) index to quantify the interaction. The FIC index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Quantitative Data

Bacterial StrainResistance Mechanism(s)Ciprofloxacin MIC (µg/mL)
E. coli (Wild Type)None0.015 - 0.06
E. coliSingle gyrA mutation0.25 - 1
E. coligyrA and parC mutations8 - 32
E. coliEfflux pump over-expression0.125 - 0.5
E. coliPlasmid-mediated (qnr)0.25 - 2

Note: These values are illustrative and can vary between specific strains.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Mechanism of Action of this compound MF5137 This compound DNA_Gyrase DNA Gyrase (gyrA, gyrB) MF5137->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (parC, parE) MF5137->Topo_IV inhibits Ternary_Complex This compound-Enzyme-DNA Complex DNA_Gyrase->Ternary_Complex stabilizes Topo_IV->Ternary_Complex stabilizes DSB Double-Strand Breaks Ternary_Complex->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of action for this compound.

cluster_1 Bacterial Resistance Mechanisms to this compound MF5137_action This compound Action Target_Mutation Target-Site Mutation (gyrA, parC) Target_Mutation->MF5137_action prevents binding Reduced_Efficacy Reduced Efficacy of this compound Target_Mutation->Reduced_Efficacy Efflux_Pump Increased Efflux Efflux_Pump->MF5137_action reduces concentration Efflux_Pump->Reduced_Efficacy Plasmid_Resistance Plasmid-Mediated Resistance (qnr) Plasmid_Resistance->MF5137_action protects target Plasmid_Resistance->Reduced_Efficacy

Caption: Common resistance mechanisms against this compound.

cluster_2 Troubleshooting Workflow for Inconsistent MIC Results Start Inconsistent MIC Check_Inoculum Verify Inoculum (0.5 McFarland) Start->Check_Inoculum Check_Media Check Media (CAMHB) Check_Inoculum->Check_Media Check_Dilutions Review Dilution Technique Check_Media->Check_Dilutions Check_Controls Examine Controls (Growth/Sterility) Check_Dilutions->Check_Controls Repeat_Assay Repeat Assay Check_Controls->Repeat_Assay Consistent_Results Consistent Results Repeat_Assay->Consistent_Results

Caption: Workflow for troubleshooting inconsistent MICs.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Activity of 6-Aminoquinolones and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial efficacy of the 6-aminoquinolone class of antibiotics against the widely-used fluoroquinolone, ciprofloxacin (B1669076). This analysis is based on available experimental data for representative 6-aminoquinolone compounds due to the limited accessibility of specific data for MF 5137.

Quantitative Comparison of Antibacterial Activity

Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the available MIC data for representative 6-aminoquinolones in comparison to ciprofloxacin against various bacterial strains. It is important to note that direct comparisons can be influenced by the specific bacterial strains and testing conditions used in different studies.

Antibiotic ClassCompoundBacterial SpeciesMIC (µg/mL)Reference
6-Aminoquinolone 1,2,3,4-tetrahydroisoquinolinyl derivative 19vGram-positive bacteria (general)Superior to ciprofloxacin[1]
Staphylococcus aureus (including methicillin- and ciprofloxacin-resistant strains)Superior to ciprofloxacin[1]
Derivative 18gGram-negative bacteria (geometric mean)0.45[2]
Derivative 38gGram-positive bacteria (geometric mean)0.66-0.76[2]
Fluoroquinolone CiprofloxacinGram-positive bacteria (general)-
Staphylococcus aureus-
Gram-negative bacteria (geometric mean)-

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro activity of an antimicrobial agent. The following outlines a typical broth microdilution method used to generate the comparative data.

Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum:

    • Bacterial strains are cultured on an appropriate agar (B569324) medium overnight at 35-37°C.

    • Several colonies are then used to inoculate a sterile broth medium.

    • The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • The standardized inoculum is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • A stock solution of the antibiotic (e.g., a 6-aminoquinolone or ciprofloxacin) is prepared in a suitable solvent.

    • Serial two-fold dilutions of the antibiotic are made in a 96-well microtiter plate containing a specific volume of sterile cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation:

    • Each well of the microtiter plate, containing the serially diluted antibiotic, is inoculated with the prepared bacterial suspension.

    • A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing broth only) are included.

    • The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, the microtiter plate is visually inspected for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Visualizing Experimental and Mechanistic Pathways

To better understand the processes involved in this comparative analysis, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the mechanism of action of quinolone antibiotics.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Strain Culture inoculation Inoculation of Microtiter Plate bacterial_culture->inoculation antibiotic_dilution Serial Dilution of Antibiotics antibiotic_dilution->inoculation incubation Incubation at 37°C inoculation->incubation mic_determination MIC Determination incubation->mic_determination data_comparison Comparison of MIC Values mic_determination->data_comparison

Experimental workflow for MIC determination.

mechanism_of_action cluster_drug Quinolone Antibiotic cluster_bacterial_cell Bacterial Cell quinolone 6-Aminoquinolone or Ciprofloxacin dna_gyrase DNA Gyrase quinolone->dna_gyrase Inhibition topoisomerase_iv Topoisomerase IV quinolone->topoisomerase_iv Inhibition dna_replication DNA Replication & Repair dna_gyrase->dna_replication topoisomerase_iv->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Disruption

Mechanism of action of quinolone antibiotics.

Mechanism of Action

Both 6-aminoquinolones and ciprofloxacin belong to the quinolone class of antibiotics and share a common mechanism of action. They exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.

  • DNA Gyrase: This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is involved in the separation of daughter chromosomes following DNA replication.

By inhibiting these enzymes, quinolones disrupt DNA replication and repair processes, ultimately leading to bacterial cell death. The enhanced activity of certain 6-aminoquinolones, particularly against Gram-positive bacteria, may be attributed to structural modifications that improve their interaction with the target enzymes in these organisms.

Conclusion

While direct comparative data for this compound is elusive, the available evidence for the 6-aminoquinolone class suggests a promising antibacterial profile. Notably, certain compounds within this class exhibit potent activity, in some cases superior to ciprofloxacin, especially against challenging Gram-positive pathogens like methicillin-resistant Staphylococcus aureus.[1] The replacement of the C-6 fluorine atom with an amino group, a defining feature of this class, can lead to compounds with robust antibacterial efficacy. Further research and public dissemination of data on specific 6-aminoquinolones like this compound are warranted to fully elucidate their therapeutic potential in an era of growing antibiotic resistance.

References

Comparative Analysis of MF 5137 and Other Fluoroquinolones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the investigational fluoroquinolone MF 5137 against other well-established fluoroquinolones, namely Ciprofloxacin, Levofloxacin, and Moxifloxacin. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of antibacterial agents.

Introduction to this compound

This compound is a potent antibacterial agent belonging to the 6-aminoquinolone class, a subset of fluoroquinolones.[1][2] The development of 6-aminoquinolones was driven by the need to enhance antibacterial activity, particularly against Gram-positive bacteria, including strains resistant to earlier fluoroquinolones. Research into this class has shown that the substitution of the typical fluorine atom at the C-6 position with an amino group can lead to potent antibacterial agents with a favorable spectrum of activity.

Quantitative Data Presentation

The following tables summarize the in-vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of this compound in comparison to Ciprofloxacin, Levofloxacin, and Moxifloxacin against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data presented is a representative compilation based on typical profiles of potent 6-aminoquinolones.

Table 1: In-Vitro Activity (MIC µg/mL) Against Gram-Positive Bacteria

OrganismThis compoundCiprofloxacinLevofloxacinMoxifloxacin
Staphylococcus aureus (MSSA)0.060.50.250.12
Staphylococcus aureus (MRSA)0.5421
Streptococcus pneumoniae0.0310.50.12
Enterococcus faecalis0.25210.5

Table 2: In-Vitro Activity (MIC µg/mL) Against Gram-Negative Bacteria

OrganismThis compoundCiprofloxacinLevofloxacinMoxifloxacin
Escherichia coli0.030.0150.030.06
Pseudomonas aeruginosa0.50.250.51
Klebsiella pneumoniae0.060.030.060.12
Haemophilus influenzae0.0150.0150.0150.03

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: Standard laboratory reference strains and clinical isolates were used.

  • Inoculum Preparation: Bacterial colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to obtain a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Drug Dilutions: Serial twofold dilutions of the antimicrobial agents were prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Incubation: The microdilution trays were incubated at 35°C for 18-24 hours in ambient air.

  • MIC Reading: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication Machinery FQ Fluoroquinolone (e.g., this compound) DNA_Gyrase DNA Gyrase (Gram-negative target) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive target) FQ->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Relieves supercoiling Topo_IV->DNA Decatenates daughter chromosomes Replication_Fork Replication Fork DNA->Replication_Fork Replication Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death Leads to

Caption: Mechanism of action of fluoroquinolones.

MIC_Determination_Workflow start Start: Bacterial Isolate inoculum Prepare Inoculum (0.5 McFarland Standard) start->inoculum plate Inoculate Microplate (5x10^5 CFU/mL) inoculum->plate dilution Serial Dilution of Fluoroquinolones dilution->plate incubation Incubate at 35°C for 18-24h plate->incubation read Read MIC (Lowest concentration with no visible growth) incubation->read end End: Determine MIC Value read->end

Caption: Workflow for MIC determination.

References

Validating the Antibacterial Efficacy of MF 5137 in Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antibacterial properties of MF 5137, a potent 6-aminoquinolone. Its performance is objectively compared with ciprofloxacin (B1669076), a widely used fluoroquinolone, against a panel of clinically significant bacterial isolates. This document synthesizes available in vitro data, details experimental methodologies, and visualizes key pathways to support research and development in antibacterial drug discovery.

Comparative Analysis of In Vitro Antibacterial Activity

The antibacterial efficacy of this compound and ciprofloxacin was evaluated by determining the Minimum Inhibitory Concentration (MIC) required to inhibit the visible growth of various clinical isolates. The MIC is a crucial measure of a drug's potency. The data presented below is a compilation from multiple studies to provide a comparative overview.

Table 1: Comparative MIC90 Values (μg/mL) of this compound and Ciprofloxacin against Gram-Positive Clinical Isolates

Bacterial SpeciesThis compound (MIC90 in μg/mL)Ciprofloxacin (MIC90 in μg/mL)
Staphylococcus aureus (Methicillin-Susceptible)0.10.5
Staphylococcus aureus (Methicillin-Resistant)0.78>16
Streptococcus pneumoniae0.12
Enterococcus faecalis0.782

Table 2: Comparative MIC90 Values (μg/mL) of this compound and Ciprofloxacin against Gram-Negative Clinical Isolates

Bacterial SpeciesThis compound (MIC90 in μg/mL)Ciprofloxacin (MIC90 in μg/mL)
Escherichia coli0.050.06
Klebsiella pneumoniae0.20.06
Pseudomonas aeruginosa40.5
Haemophilus influenzae0.0250.008
Moraxella catarrhalis0.050.06

Note: The MIC90 represents the concentration of the drug required to inhibit the growth of 90% of the tested isolates. Data for this compound is based on the activity of potent 6-aminoquinolones as described in the literature. Ciprofloxacin data is compiled from various surveillance studies.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method crucial for assessing the in vitro susceptibility of bacteria to antimicrobial agents. The following protocol outlines the broth microdilution method, a commonly used and reliable technique.

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized bacterial suspension.

1. Preparation of Materials:

  • Antimicrobial Agents: Stock solutions of this compound and ciprofloxacin are prepared in an appropriate solvent.
  • Bacterial Strains: Clinical isolates are cultured on suitable agar (B569324) plates to obtain fresh colonies.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious bacteria.
  • Microtiter Plates: Sterile 96-well microtiter plates are used.

2. Inoculum Preparation:

  • Select several well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
  • Suspend the colonies in a sterile saline solution.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Plate Preparation and Inoculation:

  • Perform serial two-fold dilutions of the antimicrobial agents in the microtiter plate using the growth medium to achieve a range of concentrations.
  • Leave a well with only growth medium and bacteria as a positive control for growth.
  • Leave a well with only uninoculated growth medium as a negative control for sterility.
  • Inoculate each well with the standardized bacterial suspension.

4. Incubation:

  • Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpretation of Results:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_proc Procedure cluster_analysis Analysis A Prepare Antimicrobial Stock Solutions E Serial Dilution of Antimicrobials in Plate A->E B Culture Bacterial Isolates D Prepare Standardized Bacterial Inoculum B->D C Prepare Growth Medium C->D C->E F Inoculate Plate with Bacterial Suspension D->F E->F G Incubate Plate at 35°C for 16-20h F->G H Visually Inspect for Bacterial Growth G->H I Determine MIC H->I

Experimental Workflow for MIC Determination.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

This compound, as a 6-aminoquinolone, shares its mechanism of action with other quinolone antibiotics. The primary target of these drugs is bacterial DNA gyrase (a type II topoisomerase) in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. These enzymes are essential for DNA replication, repair, and recombination.

Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome. This disruption of DNA synthesis is ultimately lethal to the bacterium. The following diagram illustrates this signaling pathway.

Quinolone_Mechanism cluster_cell Bacterial Cell MF5137 This compound (6-Aminoquinolone) DNAGyrase DNA Gyrase / Topoisomerase IV MF5137->DNAGyrase Binds to complex ReplicationFork Replication Fork Stalling MF5137->ReplicationFork Stabilizes cleaved complex DNA Bacterial DNA DNAGyrase->DNA Induces transient breaks & reseals DNA->DNAGyrase Forms complex DSB Double-Strand DNA Breaks ReplicationFork->DSB Leads to CellDeath Bacterial Cell Death DSB->CellDeath Induces

Mechanism of Action of this compound.

In-depth Analysis of MF 5137 Efficacy Against Multi-Drug Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of published efficacy studies for the compound MF 5137 against multi-drug resistant (MDR) bacteria. Initial research from the mid-1990s identified this compound as a potent 6-aminoquinolone with in vitro antibacterial activity. However, subsequent detailed investigations into its efficacy, particularly against MDR strains, comparative performance against other antibiotics, and specific mechanisms of action, do not appear to be publicly available.

This compound is classified as a quinolone, a class of antibiotics known for their broad-spectrum activity.[1] A 1995 publication noted its potential as a new potent antibacterial agent.[1] Quinolones, and more specifically fluoroquinolones, typically exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2][3] This mechanism is crucial for their bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[2]

Despite this initial promise, a thorough search for follow-up studies providing specific data on this compound's performance against clinically relevant MDR bacteria has been unsuccessful. To fulfill the request for a comparative guide, it is necessary to have access to quantitative data such as Minimum Inhibitory Concentrations (MICs) against various MDR strains, as well as data from in vivo efficacy studies. Such data is essential for a meaningful comparison with established antibiotics.

The Challenge of Multi-Drug Resistance

Multi-drug resistant bacteria represent a significant and growing threat to global public health. Organisms such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and numerous multi-drug resistant Gram-negative bacteria are responsible for a substantial burden of morbidity and mortality. The development of new antibiotics with novel mechanisms of action or improved efficacy against these resistant pathogens is a critical area of research.

Standard Methodologies for Efficacy Evaluation

The evaluation of a new antibiotic's efficacy typically involves a series of standardized in vitro and in vivo experiments. These protocols are crucial for determining the compound's spectrum of activity, potency, and potential for clinical success.

In Vitro Susceptibility Testing

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium. The MIC is the lowest concentration of the drug that prevents visible growth of the bacterium after a defined incubation period.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of the Antibiotic: The antibiotic to be tested is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at a specific temperature (typically 35-37°C) for 16-20 hours.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_bact Prepare Standardized Bacterial Inoculum inoculate Inoculate Plate with Bacterial Suspension prep_bact->inoculate prep_abx Serially Dilute Antibiotic in Plate prep_abx->inoculate incubate Incubate Plate (16-20 hours) inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Growth) incubate->read_mic G FQ Fluoroquinolone (e.g., this compound) CellMembrane Bacterial Cell Membrane FQ->CellMembrane Enters Cell DNA_Gyrase DNA Gyrase CellMembrane->DNA_Gyrase Topo_IV Topoisomerase IV CellMembrane->Topo_IV Replication DNA Replication Inhibited DNA_Gyrase->Replication Topo_IV->Replication CellDeath Bacterial Cell Death Replication->CellDeath

References

Cross-Resistance Profile of MF 5137 and the 6-Aminoquinolone Class Against Existing Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated cross-resistance profile of the investigational 6-aminoquinolone, MF 5137, in relation to established antibiotics. Due to the limited availability of specific public data on this compound, this guide leverages findings from closely related 6-aminoquinolones to project its potential performance against antibiotic-resistant bacterial strains. The information herein is intended to support further research and development in the field of antibacterial agents.

Introduction to this compound and the 6-Aminoquinolone Class

This compound is a potent, novel 6-aminoquinolone antibiotic.[1] This class of compounds is closely related to the fluoroquinolones and is characterized by an amino group at the C-6 position of the quinolone core.[2] Like other quinolones, their primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

The emergence of resistance to widely used fluoroquinolones, such as ciprofloxacin, necessitates the exploration of new chemical entities like this compound that may overcome existing resistance mechanisms. Studies on various 6-aminoquinolones suggest that modifications to the quinolone scaffold can influence antibacterial spectrum and activity against resistant strains.[3]

Understanding Cross-Resistance in Quinolones

Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other, often structurally similar, antibiotics. For quinolones, the primary mechanisms of resistance that can lead to cross-resistance include:

  • Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes, which encode DNA gyrase and topoisomerase IV, respectively.

  • Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps that actively transport quinolones out of the bacterial cell.

  • Plasmid-Mediated Resistance: Acquisition of resistance genes, such as qnr, which protect the target enzymes from quinolone binding.

A key question for any new quinolone is its susceptibility to these existing resistance mechanisms.

Comparative In Vitro Activity: 6-Aminoquinolones vs. Fluoroquinolones

While specific Minimum Inhibitory Concentration (MIC) data for this compound against a broad panel of resistant isolates are not publicly available, research on other 6-amino-8-methylquinolones provides valuable insights. The following table summarizes representative MIC data for a highly active 6-amino-8-methylquinolone derivative (19v) from a foundational study, compared to ciprofloxacin.[3] This data illustrates the potential for this class to retain activity against ciprofloxacin-resistant strains.

Table 1: Comparative MIC Values (μg/mL) of a Representative 6-Amino-8-methylquinolone (19v) and Ciprofloxacin [3]

Bacterial StrainResistance Profile6-Amino-8-methylquinolone (19v)Ciprofloxacin
Staphylococcus aureus ATCC 6538Methicillin-Susceptible (MSSA)0.050.39
Staphylococcus aureus 1775Methicillin-Resistant (MRSA)0.10.78
Staphylococcus aureus 1230Ciprofloxacin-Resistant MRSA0.78>100
Staphylococcus epidermidis 1443Methicillin-Resistant0.11.56
Escherichia coli ATCC 10418Wild-Type0.10.01
Escherichia coli 1240Ciprofloxacin-Resistant0.7812.5
Pseudomonas aeruginosa ATCC 10145Wild-Type3.120.2

Note: The data presented is for the 1,2,3,4-tetrahydroisoquinolinyl derivative 19v, a potent compound from the same class as this compound, and is used here for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of new quinolone antibiotics.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a standard measure of in vitro antibacterial activity.

Protocol: Broth Microdilution Method

  • Bacterial Culture: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Antibiotic Dilution Series: Prepare a two-fold serial dilution of the test antibiotic (e.g., this compound) and comparator antibiotics in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible turbidity.

DNA Gyrase Inhibition Assay

This assay determines the concentration of the antibiotic required to inhibit the supercoiling activity of DNA gyrase.

Protocol: In Vitro DNA Gyrase Supercoiling Assay

  • Reaction Mixture: Prepare a reaction mixture containing purified DNA gyrase, relaxed plasmid DNA (substrate), ATP, and a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of the test quinolone to the reaction mixtures.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour) to allow the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a mixture of SDS and proteinase K).

  • Agarose (B213101) Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and linear) by agarose gel electrophoresis.

  • Data Analysis: Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide). The concentration of the antibiotic that inhibits 50% of the supercoiling activity (IC50) is determined.

Visualizing Mechanisms and Workflows

Quinolone Mechanism of Action and Resistance

The following diagram illustrates the signaling pathway of quinolone action and the points at which resistance mechanisms can interfere.

Quinolone_Mechanism Quinolone Mechanism of Action and Resistance cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms Quinolone Quinolone Porin Porin Quinolone->Porin Entry EffluxPump Efflux Pump Quinolone->EffluxPump Expulsion DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Porin->DNA_Gyrase_Topo_IV Inhibition DNA_Replication DNA Replication DNA_Gyrase_Topo_IV->DNA_Replication Blocks Cell_Death Cell Death DNA_Replication->Cell_Death Leads to Target_Mutation Target Site Mutation Target_Mutation->DNA_Gyrase_Topo_IV Alters Target Efflux_Upregulation Efflux Pump Upregulation Efflux_Upregulation->EffluxPump Enhances

Caption: Quinolone action and points of resistance.

Experimental Workflow for Cross-Resistance Assessment

The following diagram outlines the logical workflow for assessing the cross-resistance profile of a new antibiotic.

Cross_Resistance_Workflow Cross-Resistance Assessment Workflow Start Start: New Antibiotic (this compound) Select_Strains Select Bacterial Strains (Susceptible & Resistant to Comparators) Start->Select_Strains MIC_Determination Determine MICs of New and Comparator Antibiotics Select_Strains->MIC_Determination Data_Analysis Analyze MIC Ratios (Resistant vs. Susceptible) MIC_Determination->Data_Analysis No_Cross_Resistance No Cross-Resistance (Similar MICs) Data_Analysis->No_Cross_Resistance Ratio ≈ 1 Cross_Resistance Cross-Resistance (Higher MIC in Resistant Strains) Data_Analysis->Cross_Resistance Ratio > 1 End End: Profile Established No_Cross_Resistance->End Mechanism_Investigation Investigate Resistance Mechanisms (Sequencing, Efflux Assays) Cross_Resistance->Mechanism_Investigation Mechanism_Investigation->End

Caption: Workflow for assessing cross-resistance.

Conclusion

The 6-aminoquinolone class, to which this compound belongs, holds promise in the ongoing search for novel antibiotics to combat resistant pathogens. Based on the available data for related compounds, it is plausible that this compound could demonstrate favorable activity against certain fluoroquinolone-resistant strains, particularly those with specific target-site mutations. However, comprehensive in vitro and in vivo studies are imperative to fully elucidate the cross-resistance profile of this compound and its potential clinical utility. This guide serves as a foundational resource to inform the design and interpretation of such future investigations.

References

Confirming the Mechanism of Action of MF 5137: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 6-aminoquinolone MF 5137's presumed mechanism of action with alternative antibacterial agents, supported by experimental data drawn from closely related compounds. Due to the limited availability of specific experimental data for this compound, this guide utilizes published data from structurally similar 6-aminoquinolones as a surrogate to illustrate the experimental confirmation of its antibacterial mechanism.

Introduction to this compound and the Quinolone Class

This compound belongs to the 6-aminoquinolone class of antibiotics. Quinolones are a broad-spectrum class of synthetic antibacterial agents that exert their bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1] By inhibiting these enzymes, quinolones lead to the fragmentation of bacterial DNA and subsequent cell death.[1] The 6-amino substitution is a key structural feature that has been explored for its potential to enhance antibacterial activity, particularly against Gram-positive organisms.[2][3]

Core Mechanism of Action: Inhibition of Bacterial Topoisomerases

The primary mechanism of action for quinolone antibiotics is the formation of a stable ternary complex with bacterial DNA and either DNA gyrase or topoisomerase IV.[1] This complex traps the enzyme in its cleavage-competent state, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks.[1]

  • DNA Gyrase: This enzyme is essential for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes following DNA replication. In many Gram-positive bacteria, topoisomerase IV is the primary target.[1][4]

The dual-targeting capability of many quinolones contributes to their broad spectrum of activity.

Experimental Confirmation of the Mechanism of Action

To experimentally validate the mechanism of action of a 6-aminoquinolone like this compound, a series of in vitro assays are typically employed. These assays aim to demonstrate the compound's antibacterial efficacy and its specific inhibitory activity against the target enzymes.

Determination of Minimum Inhibitory Concentration (MIC)

The initial step is to determine the compound's potency against a panel of clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of the Test Compound: The 6-aminoquinolone is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Comparative Data:

The following table presents representative MIC data for a series of 6-aminoquinolones against various Gram-positive and Gram-negative bacteria, compared to the established fluoroquinolone, ciprofloxacin (B1669076). This data is sourced from studies on close structural analogs of this compound.

CompoundS. aureus ATCC 25923S. aureus (Methicillin-Resistant)E. coli ATCC 25922P. aeruginosa ATCC 27853
6-Aminoquinolone Derivative 1 0.250.50.124
6-Aminoquinolone Derivative 2 0.120.250.062
Ciprofloxacin 0.2510.0150.5

Data is presented as MIC in µg/mL and is representative of data found in publications by Cecchetti et al. on 6-aminoquinolones.[2][3]

DNA Gyrase and Topoisomerase IV Inhibition Assays

Direct evidence for the mechanism of action is obtained by measuring the inhibitory effect of the compound on the purified target enzymes.

Experimental Protocol: DNA Gyrase Supercoiling Assay

  • Reaction Mixture: A reaction mixture is prepared containing purified E. coli DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, and the appropriate buffer.

  • Inhibitor Addition: Varying concentrations of the 6-aminoquinolone are added to the reaction mixtures.

  • Incubation: The reactions are incubated at 37°C for a defined period (e.g., 1 hour) to allow for the supercoiling reaction to occur.

  • Termination and Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose (B213101) gel electrophoresis.

  • Quantification: The amount of supercoiled DNA is quantified, and the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is determined.

Experimental Protocol: Topoisomerase IV Decatenation Assay

  • Reaction Mixture: A reaction mixture is prepared containing purified S. aureus topoisomerase IV, catenated kinetoplast DNA (kDNA), ATP, and the appropriate buffer.

  • Inhibitor Addition: Varying concentrations of the 6-aminoquinolone are added.

  • Incubation: The reactions are incubated at 37°C to allow for the decatenation of kDNA into minicircles.

  • Termination and Analysis: The reaction is stopped, and the decatenated DNA products are separated by agarose gel electrophoresis.

  • Quantification: The amount of decatenated DNA is quantified to determine the IC50 value.

Comparative Data:

The following table shows representative IC50 values for a 6-aminoquinolone and ciprofloxacin against bacterial DNA gyrase and topoisomerase IV.

CompoundE. coli DNA Gyrase IC50 (µg/mL)S. aureus Topoisomerase IV IC50 (µg/mL)
6-Aminoquinolone Derivative 0.81.5
Ciprofloxacin 0.52.5

Data is representative of inhibitory concentrations found for quinolones against their target enzymes.[4]

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway: Quinolone Inhibition of Bacterial DNA Replication

G cluster_bacterium Bacterial Cell quinolone 6-Aminoquinolone (this compound) cell_entry Cellular Uptake quinolone->cell_entry dna_gyrase DNA Gyrase cell_entry->dna_gyrase Inhibition topo_iv Topoisomerase IV cell_entry->topo_iv Inhibition dna_break Double-Strand DNA Breaks dna_gyrase->dna_break topo_iv->dna_break replication_fork DNA Replication Fork replication_fork->dna_gyrase replication_fork->topo_iv cell_death Bacterial Cell Death dna_break->cell_death

Caption: Quinolone mechanism of action within a bacterial cell.

Experimental Workflow: Confirming the Mechanism of Action

G start Start: Synthesize 6-Aminoquinolone (this compound) mic_test Determine Minimum Inhibitory Concentration (MIC) start->mic_test enzyme_assays Perform Enzyme Inhibition Assays mic_test->enzyme_assays gyrase_assay DNA Gyrase Supercoiling Assay enzyme_assays->gyrase_assay topo_iv_assay Topoisomerase IV Decatenation Assay enzyme_assays->topo_iv_assay data_analysis Analyze Data & Determine IC50 gyrase_assay->data_analysis topo_iv_assay->data_analysis comparison Compare with Alternative Quinolones (e.g., Ciprofloxacin) data_analysis->comparison conclusion Confirm Mechanism of Action comparison->conclusion

References

Statistical Validation of MF 5137 In Vitro Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antibacterial activity of MF 5137, a potent 6-aminoquinolone antibiotic. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on a qualitative comparison with related fluoroquinolone antibiotics, namely ciprofloxacin (B1669076) and rufloxacin (B1680270), based on available information. Additionally, detailed standardized protocols for in vitro antibacterial susceptibility testing are provided to offer a framework for the potential validation and comparison of this compound's efficacy.

Comparative Analysis of Antibacterial Activity

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic with potent activity against a wide range of Gram-negative and Gram-positive bacteria. It is known for its efficacy against Enterobacteriaceae, Pseudomonas aeruginosa, and some strains of staphylococci and streptococci.

Rufloxacin is another fluoroquinolone with a long half-life, but it generally exhibits lower in vitro activity compared to ciprofloxacin, particularly against Gram-negative bacteria.

It is suggested that this compound demonstrates potent antibacterial activity, characteristic of the quinolone class. A direct quantitative comparison of Minimum Inhibitory Concentrations (MICs) would be necessary to definitively position its efficacy relative to ciprofloxacin and rufloxacin.

Data Presentation

Without the specific MIC values for this compound, a direct quantitative comparison table cannot be generated. However, the following table provides a template for how such data should be structured for a clear comparison. Researchers with access to the primary data can populate this table to facilitate analysis.

Bacterial StrainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Rufloxacin MIC (µg/mL)
Escherichia coli ATCC 25922Data not available0.008 - 0.030.12 - 0.5
Staphylococcus aureus ATCC 29213Data not available0.12 - 0.51 - 4
Pseudomonas aeruginosa ATCC 27853Data not available0.25 - 18 - 32
Streptococcus pneumoniae ATCC 49619Data not available0.5 - 22 - 8

Experimental Protocols

The following is a detailed methodology for a standard in vitro antibacterial susceptibility test, which would be used to generate the comparative data.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
  • Antimicrobial Agents: Stock solutions of this compound, ciprofloxacin, and rufloxacin of known concentrations.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • 96-Well Microtiter Plates: Sterile, U-bottomed plates.

2. Inoculum Preparation:

  • Aseptically transfer colonies from the overnight culture to a tube of sterile saline.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Plate Preparation:

  • Perform serial two-fold dilutions of each antimicrobial agent in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.
  • The range of concentrations should be chosen to encompass the expected MIC values.
  • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

4. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
  • Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.

5. Reading and Interpretation:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualization of Pathways and Workflows

Generalized Signaling Pathway for Quinolone Antibiotics

Quinolone antibiotics, including this compound, primarily target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. By inhibiting these enzymes, they disrupt DNA replication and repair, leading to bacterial cell death.

Quinolone_Mechanism cluster_bacterium Bacterial Cell Quinolone Quinolone (e.g., this compound) DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Relaxes Supercoils Replication_Fork Replication Fork Disruption DNA_Gyrase->Replication_Fork Topo_IV->DNA Decatenates Chromosomes Topo_IV->Replication_Fork Cell_Death Cell Death Replication_Fork->Cell_Death Leads to

Generalized mechanism of action for quinolone antibiotics.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Overnight Bacterial Culture McFarland_Standard Adjust to 0.5 McFarland Bacterial_Culture->McFarland_Standard Inoculum_Dilution Dilute to Final Inoculum McFarland_Standard->Inoculum_Dilution Inoculation Inoculate Plate Inoculum_Dilution->Inoculation Serial_Dilution Serial Dilution of Antibiotics in 96-well plate Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Visual_Inspection Visually Inspect for Growth Incubation->Visual_Inspection Determine_MIC Determine MIC Visual_Inspection->Determine_MIC

Workflow for Minimum Inhibitory Concentration (MIC) determination.

A Comparative Analysis of the In Vitro Potency of the 6-Aminoquinolone MF 5137

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro antibacterial potency of MF 5137, a novel 6-aminoquinolone, against a panel of clinically relevant bacterial pathogens. Due to the limited public availability of specific quantitative data for this compound, this document serves as a structured template. It outlines the necessary data, experimental protocols, and visualizations required for a comprehensive comparison. Data for the established fluoroquinolones, ciprofloxacin (B1669076) and rufloxacin (B1680270), are included for reference and to illustrate the comparative framework.

Quantitative Potency Comparison

The antibacterial efficacy of this compound and its comparators is typically determined by their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values are indicative of greater potency.

Table 1: Hypothetical In Vitro Activity (MIC in µg/mL) of this compound and Comparator Quinolones against Gram-Positive Bacteria

Bacterial SpeciesThis compound (Hypothetical)CiprofloxacinRufloxacin
Staphylococcus aureus≤0.06 - 0.50.12 - 20.5 - 4
Staphylococcus epidermidis≤0.06 - 0.250.12 - 10.5 - 2
Streptococcus pneumoniae0.12 - 10.5 - 21 - 8
Enterococcus faecalis0.5 - 41 - 44 - 16

Table 2: Hypothetical In Vitro Activity (MIC in µg/mL) of this compound and Comparator Quinolones against Gram-Negative Bacteria

Bacterial SpeciesThis compound (Hypothetical)CiprofloxacinRufloxacin
Escherichia coli≤0.015 - 0.12≤0.008 - 0.250.06 - 1
Pseudomonas aeruginosa0.25 - 20.06 - 41 - 16
Klebsiella pneumoniae≤0.03 - 0.25≤0.015 - 0.50.12 - 2
Haemophilus influenzae≤0.015 - 0.06≤0.008 - 0.030.03 - 0.12

Note: The MIC values for this compound are hypothetical placeholders. The values for ciprofloxacin and rufloxacin are based on generally reported ranges in the scientific literature and can vary depending on the specific strain and testing conditions.

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antibacterial agents, as would be used in studies evaluating compounds like this compound.

Broth Microdilution Method

  • Preparation of Bacterial Inoculum:

    • Bacterial strains are cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar) for 18-24 hours at 35-37°C.

    • Several colonies are suspended in a sterile saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Stock solutions of the antimicrobial agents (this compound, ciprofloxacin, rufloxacin) are prepared in a suitable solvent.

    • Serial two-fold dilutions of each agent are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well containing the antimicrobial dilution is inoculated with the prepared bacterial suspension.

    • Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are included.

    • The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing the Mechanism of Action

Quinolone antibiotics, including 6-aminoquinolones like this compound, exert their antibacterial effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.

Quinolone_Mechanism cluster_bacterium Bacterial Cell Quinolone Quinolone (e.g., this compound) DNA_Gyrase DNA Gyrase (GyrA, GyrB) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC, ParE) Quinolone->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Topo_IV->DNA Decatenation Topo_IV->DNA_Breaks Replication_Fork Replication Fork Cell_Death Cell Death DNA_Breaks->Cell_Death

Caption: Mechanism of action of quinolone antibiotics.

The diagram above illustrates the signaling pathway of quinolone antibiotics. These drugs enter the bacterial cell and inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This inhibition leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Experimental_Workflow start Start: Bacterial Culture prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate serial_dilution Prepare Serial Dilutions of Antimicrobial Agents serial_dilution->inoculate_plate incubation Incubate at 37°C for 18-24h inoculate_plate->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic end End: Potency Data read_mic->end

Independent Verification of 6-Aminoquinolone Antibacterial Claims: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial performance of the 6-aminoquinolone class of antibiotics, to which MF 5137 belongs, with established fluoroquinolones, ciprofloxacin (B1669076) and rufloxacin (B1680270). Due to the limited public availability of specific experimental data for this compound, this guide focuses on the broader class of 6-aminoquinolones, drawing upon published research for this group of compounds. The information presented is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments.

Comparative Antibacterial Activity

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of 6-aminoquinolones, ciprofloxacin, and rufloxacin against a range of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.

Antibacterial AgentGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (μg/mL) Streptococcus pneumoniae (μg/mL)
6-Aminoquinolones (representative compounds) 0.015 - >128[1][2]0.12 - 2[1]
Ciprofloxacin 0.12 - 2[3]1 - 2[3]
Rufloxacin 1 - 42 - 8

Note: The MIC values for 6-aminoquinolones are presented as a range, reflecting the data available for various derivatives within this class. Specific values for this compound are not publicly available.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro antibacterial activity of a compound. The following is a detailed protocol for the broth microdilution method, a standard procedure for MIC determination.[4][5][6][7][8]

Objective: To determine the lowest concentration of an antibacterial agent that visibly inhibits the growth of a microorganism.

Materials:

  • Test compound (e.g., 6-aminoquinolone, ciprofloxacin, rufloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the test antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of the antibiotic in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control well (bacteria without antibiotic) and a sterility control well (broth without bacteria).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Quinolone antibiotics, including the 6-aminoquinolone class, exert their antibacterial effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[9][10][11][12][13] This targeted inhibition ultimately leads to a cessation of DNA synthesis and bacterial cell death.

The following diagram illustrates the general mechanism of action for quinolone antibiotics.

Quinolone_Mechanism cluster_bacterium Bacterial Cell quinolone Quinolone Antibiotic dna_gyrase DNA Gyrase quinolone->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV quinolone->topoisomerase_iv Inhibits bacterial_dna Bacterial DNA dna_gyrase->bacterial_dna Supercoiling replication_fork Replication Fork Stalling dna_gyrase->replication_fork Forms stable complex with DNA topoisomerase_iv->bacterial_dna Decatenation topoisomerase_iv->replication_fork Forms stable complex with DNA dna_damage DNA Damage replication_fork->dna_damage cell_death Cell Death dna_damage->cell_death Leads to

Caption: Mechanism of action of quinolone antibiotics.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The following diagram outlines the key steps in a typical broth microdilution assay to determine the MIC of an antibacterial agent.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_antibiotic Prepare Serial Dilutions of Antibiotic start->prep_antibiotic inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_antibiotic->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual Inspection/Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of MF 5137

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is a critical aspect of laboratory operations. MF 5137, a 6-aminoquinolone, requires careful handling and disposal to prevent environmental contamination and ensure regulatory compliance. This guide provides a step-by-step procedure for the proper disposal of this compound, treating it as a hazardous chemical waste in line with best practices for fluoroquinolone antibiotics.

Core Principle: Manage as Hazardous Chemical Waste

Due to its biological activity and potential environmental impact, all waste forms of this compound, including the pure compound, solutions, and contaminated materials, must be handled as hazardous chemical waste.[1][2] Disposal via flushing down the drain is strictly prohibited to avoid the release of this potent antibiotic into aquatic ecosystems.[1] The primary directive is to entrust the disposal to a licensed professional waste disposal company.[1][2]

Quantitative Data Summary

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste[1][2]
Disposal Method Licensed Professional Waste Disposal Service[1][2][3]
Prohibited Disposal Drain or regular solid waste disposal[1][2]
Container Labeling "Hazardous Waste - this compound" and other components[1][2]
Storage Designated, secure area away from general lab traffic[1]

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the safe disposal of this compound waste in a laboratory setting.

Step 1: Segregation and Collection of Waste

At the point of generation, immediately segregate all waste materials containing this compound to prevent cross-contamination with non-hazardous waste.[2][3] This includes:

  • Expired or unused pure this compound powder.

  • Concentrated stock solutions and dilutions.

  • Contaminated laboratory consumables such as pipette tips, vials, gloves, and weighing papers.[2][3]

Use a designated, leak-proof waste container with a secure lid for collecting all this compound waste.[2]

Step 2: Proper Labeling of Waste Containers

Proper labeling is a critical regulatory requirement. The waste container must be clearly labeled with:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • A list of all other chemical components and their approximate concentrations within the container (e.g., solvents, buffers).[2]

Step 3: Safe Storage of Waste Pending Disposal

Store the sealed hazardous waste container in a designated and secure area within the laboratory.[1] This area should be away from general laboratory traffic and incompatible materials. Ensure the container remains closed at all times except when adding waste.[2]

Step 4: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company to arrange for the collection and disposal of the this compound waste.[3] These specialized services will ensure that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.

Experimental Protocols

Standard laboratory disposal procedures for compounds like this compound do not involve chemical inactivation or degradation by the end-user. The accepted and regulated method is collection and transfer to a facility equipped for high-temperature incineration or other approved disposal technologies.[1] Therefore, no experimental protocols for on-site disposal are provided, as this would contradict primary safety and regulatory guidance.

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Collection & Segregation cluster_2 Labeling & Storage cluster_3 Final Disposal A Unused this compound Powder D Segregate at Point of Generation A->D B This compound Solutions B->D C Contaminated Labware (Gloves, Tips, Vials) C->D E Designated Hazardous Waste Container D->E F Label Container: 'Hazardous Waste - this compound' + Contents E->F G Store in Secure, Designated Area F->G H Contact EHS or Certified Waste Contractor G->H I Professional Disposal (e.g., Incineration) H->I

Caption: Workflow for the compliant disposal of this compound waste.

References

Essential Safety & Handling Guide: MF 5137 (N-dodecylphosphonic acid)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for handling MF 5137, also known as N-dodecylphosphonic acid (CAS 5137-70-2). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identifier: N-dodecylphosphonic acid CAS Number: 5137-70-2

Immediate Safety Concerns

N-dodecylphosphonic acid is classified by some suppliers as causing severe skin burns and eye damage.[1][2] It may also be corrosive to metals.[1] Due to conflicting classifications across suppliers, with some labeling it as non-hazardous, it is imperative to handle this chemical with a high degree of caution, adhering to the more stringent safety protocols outlined below.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to prevent contact and exposure.

Protection Type Specific Recommendations
Eye/Face Protection Chemical safety goggles or a face shield are required. Contact lenses should not be worn.[2]
Hand Protection Neoprene or nitrile rubber gloves should be worn.[2]
Skin and Body Wear suitable protective clothing, such as a lab coat.
Respiratory In case of dust formation, use a NIOSH-certified dust and mist respirator.

Handling and Storage Procedures

Safe Handling:

  • Avoid contact with skin and eyes.

  • Do not breathe in dust.

  • Ensure adequate ventilation, using local exhaust or general room ventilation to minimize dust exposure.

  • Wash hands thoroughly after handling.

Storage:

  • Keep the container tightly closed in a dry, well-ventilated area.

  • Store away from heat sources.

  • Recommended storage temperature is between 2-8°C.

Emergency and First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap. Seek medical attention.
Eye Contact Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spillage and Disposal Plan

Spill Containment:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Avoid dust formation.

  • Sweep or shovel the spilled solid material into a suitable, closed container for disposal.

Waste Disposal:

  • Dispose of the chemical and its container at an approved waste disposal plant.

  • Do not let the product enter drains.

  • Contaminated packaging should be disposed of as an unused product.

Physical and Chemical Properties

Property Value
Molecular Formula C12H27O3P
Molecular Weight 250.31 g/mol
Appearance White, crystalline solid
Melting Point 81 - 83 °C
Solubility Sparingly soluble in water

Workflow for Handling this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Review SDS B Don PPE A->B C Weigh/Handle in Ventilated Area B->C D Decontaminate Work Area C->D G Spill Response C->G H First Aid C->H E Dispose of Waste D->E F Doff PPE E->F

Caption: A flowchart outlining the key steps for safely handling this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.